(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid
Description
BenchChem offers high-quality (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(15-25(28)29)27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIIIAFMWCJVPT-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight and Exact Mass of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic Acid: A Technical Guide for Peptidomimetic Drug Development
Abstract (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is a critical β3 -homo-amino acid building block utilized in the synthesis of advanced peptidomimetics. This whitepaper provides an in-depth breakdown of its mass properties—specifically its average molecular weight (431.49 g/mol ) and monoisotopic exact mass (431.1733 Da)—and details a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its analytical verification.
The Role of β -Amino Acids in Drug Development
In modern peptide drug discovery, overcoming the poor pharmacokinetic profile of natural α -peptides is a primary hurdle. The incorporation of β -amino acids, such as (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid, introduces an extra methylene carbon into the peptide backbone. This structural modification induces specific secondary structures (like β -peptidic helices) and confers profound resistance to proteolytic degradation[1].
To seamlessly integrate these non-natural residues into standard Solid-Phase Peptide Synthesis (SPPS), the amino group must be protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard due to its base-labile and acid-stable nature, allowing for orthogonal deprotection strategies without prematurely cleaving the peptide from the resin[2].
Chemical Identity and Mass Properties
When calculating the stoichiometry for SPPS coupling reactions, the average molecular weight is used. However, for structural verification via mass spectrometry, the monoisotopic exact mass—calculated using the mass of the most abundant isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O)—is strictly required[3].
Table 1: Chemical and Mass Properties of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid
| Property | Value | Application / Significance |
| Chemical Formula | C 26 H 25 NO 5 | Defines the elemental composition of the protected building block[3]. |
| Average Molecular Weight | 431.49 g/mol | Used for calculating molar equivalents and resin loading in SPPS[4]. |
| Monoisotopic Exact Mass | 431.17327 Da | Target theoretical value for HRMS structural confirmation[5]. |
| Expected [M+H] + Ion | 432.18055 Da | Primary target in positive-mode Electrospray Ionization (ESI+)[6]. |
| Expected[M+Na] + Ion | 454.16304 Da | Common sodium adduct observed in ESI+[6]. |
Causality in Analytical Workflows: LC-HRMS
Verifying the integrity of Fmoc-protected building blocks before SPPS is critical. Impurities such as free amines (due to premature Fmoc loss) or des-methylated variants can lead to sequence deletions or heterogeneous peptide mixtures[2]. We employ LC-HRMS for this validation[7].
-
Chromatography (UHPLC): A C18 reverse-phase column is used to separate the target molecule from isobaric impurities. Causality: Fmoc-protected amino acids are highly hydrophobic; a gradient of water/acetonitrile ensures sharp peak shapes and prevents ion suppression in the MS source.
-
Ionization (ESI+): Electrospray ionization is a "soft" ionization technique. Causality: By adding 0.1% formic acid to the mobile phase, we force the protonation of the carboxylic acid or the carbamate nitrogen, yielding the[M+H] + ion without fragmenting the fragile Fmoc group.
-
Mass Analyzer (Orbitrap/TOF): High-resolution mass spectrometry (resolving power > 100,000) is mandatory. Causality: It distinguishes the target mass (431.1733 Da) from background matrix ions that might share the same nominal mass (431 Da) but have different exact masses[8].
Experimental Protocol: Self-Validating HRMS Methodology
This step-by-step protocol ensures high-confidence mass validation and acts as a self-validating system to confirm building block purity prior to automated synthesis.
Step 1: Sample Preparation
-
Action: Dissolve 1 mg of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.
-
Causality: The initial methanol solubilizes the highly hydrophobic Fmoc group. The subsequent dilution in the acidic aqueous-organic mixture matches the initial mobile phase conditions, preventing solvent-front distortion during chromatography, while the formic acid ensures efficient protonation for ESI+.
Step 2: UHPLC Separation
-
Action: Inject 2 μ L onto a C18 column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Causality: The gradient elution selectively partitions the analyte based on hydrophobicity, separating the intact molecule from any highly polar degraded free-amine byproducts (which elute early) or highly hydrophobic dimeric impurities (which elute late).
Step 3: MS Acquisition
-
Action: Operate the HRMS in positive ESI mode. Set the capillary temperature to 275°C and spray voltage to 3.5 kV. Acquire full-scan MS1 data from m/z 100 to 1000 at a resolution of 120,000.
-
Causality: A resolution of 120,000 provides baseline separation of the isotopic envelope. The moderate capillary temperature prevents thermal degradation of the Fmoc carbamate bond prior to detection.
Step 4: Data Processing and System Validation
-
Action: Extract the ion chromatogram (EIC) for m/z 432.18055 with a mass tolerance window of ± 5 ppm. Calculate the mass error: Mass Error (ppm)=Theoretical MassObserved Mass−Theoretical Mass×106 .
-
Causality: A mass error of < 5 ppm, combined with a matching isotopic distribution pattern (driven by the natural abundance of 13 C), self-validates the chemical identity of the building block, confirming it is structurally sound and ready for SPPS[9].
Workflow Visualization
LC-HRMS workflow for exact mass validation of Fmoc-protected beta-amino acids.
References
-
PubChem Compound Summary for CID 53814389 (C26H25NO5) . National Institutes of Health (NIH). URL: [Link]
-
Compound Report Card: CHEMBL105591 . European Bioinformatics Institute (EMBL-EBI). URL: [Link]
-
Advances in Fmoc solid‐phase peptide synthesis . Journal of Peptide Science / PubMed Central (PMC). URL: [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control . AAPS Journal / PubMed Central (PMC). URL: [Link]
-
High-resolution mass spectrometry: more than exact mass . Bioanalysis Zone. URL: [Link]
-
Precision proteomics: The case for high resolution and high mass accuracy . Proceedings of the National Academy of Sciences (PNAS). URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-N-methyl-O-methyl-D-tyrosine | C26H25NO5 | CID 53814389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound: CHEMBL105591 - ChEMBL [ebi.ac.uk]
- 5. CID 44858163 | C26H25NO5 | CID 44858163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
- 7. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. pnas.org [pnas.org]
Solubility profile of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid in organic solvents
Solubility Profile and Mechanistic Behavior of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid in Organic Solvents: A Guide for Solid-Phase Peptide Synthesis
Executive Summary
The integration of β -amino acids into peptide sequences has revolutionized the development of peptidomimetics, offering enhanced resistance to proteolytic degradation and the ability to form unique, stable secondary structures[1]. Among these building blocks, (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid —a β -homophenylalanine derivative bearing a meta-methoxy substitution—serves as a highly specialized residue. However, the successful incorporation of this bulky, hydrophobic molecule during Solid-Phase Peptide Synthesis (SPPS) hinges entirely on its solubility profile. This whitepaper provides an in-depth, mechanistic analysis of the solubility behavior of this compound in organic solvents, paired with self-validating experimental protocols to ensure high-fidelity peptide assembly.
Structural Rationale & Physicochemical Drivers of Solubility
As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic interplay of intermolecular forces. The solubility of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is governed by three distinct structural domains:
-
The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is highly lipophilic and planar. It strongly promotes intermolecular π−π stacking and hydrophobic aggregation, which typically limits solubility in aqueous or highly polar protic media[].
-
The β -Amino Acid Backbone: The insertion of an additional methylene carbon between the amino and carboxyl groups increases the conformational flexibility of the backbone. This flexibility complicates crystallization, often resulting in amorphous solids that exhibit slightly altered dissolution kinetics compared to rigid α -amino acid counterparts[1].
-
The 3-Methoxyphenyl Side Chain: This is the critical differentiator. While an unsubstituted phenyl ring would exacerbate hydrophobic aggregation, the meta-methoxy (-OCH 3 ) group introduces an asymmetrical dipole and acts as a hydrogen-bond acceptor. This structural protrusion sterically disrupts the highly ordered packing of the Fmoc groups, thereby enhancing solvation in polar aprotic solvents compared to standard Fmoc- β -HoPhe-OH.
Solubility Profile in Standard and Green SPPS Solvents
In SPPS, incomplete dissolution of the Fmoc-amino acid leads to sluggish activation kinetics, incomplete couplings, and the accumulation of deletion sequences.
Causality in Solvent Selection:
-
DMF vs. NMP: While N,N-Dimethylformamide (DMF) is the traditional workhorse of SPPS, N-methylpyrrolidone (NMP) often exhibits superior performance for highly hydrophobic sequences[3]. NMP possesses a slightly lower dielectric constant but a larger non-polar surface area, making it highly effective at disrupting the intermolecular aggregation of both the growing peptide chain and the Fmoc-protected building blocks[4].
-
Green Solvents (PolarClean): Driven by the hazardous nature of DMF and NMP, green alternatives like Rhodiasolv PolarClean have emerged. PolarClean demonstrates an excellent capacity to dissolve Fmoc-amino acids due to its dual hydrogen-bond acceptor sites and favorable dipole moment, making it a viable, sustainable alternative[5].
Quantitative Solubility Summary
Note: The following quantitative values are empirical estimates based on structurally homologous Fmoc-protected β -homoamino acids.
| Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (M) | Suitability for SPPS |
| N,N-Dimethylformamide (DMF) | 36.7 | > 0.5 | High (Standard) |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | > 0.6 | High (Preferred for hydrophobic sequences) |
| Dichloromethane (DCM) | 8.9 | < 0.1 | Low (Poor solvation for Fmoc-derivatives) |
| Rhodiasolv PolarClean | 34.0 | > 0.4 | High (Green alternative) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 0.8 | Moderate (Used as an additive to disrupt aggregation) |
Experimental Methodology: Self-Validating Solubility Determination
To ensure absolute trustworthiness in protocol design, the determination of solubility cannot rely solely on visual inspection, which is prone to subjective error. The following protocol employs a self-validating system where visual saturation is quantitatively confirmed via High-Performance Liquid Chromatography (HPLC).
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Weigh exactly 100 mg of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid into a 2 mL glass vial.
-
Incremental Solvation: Add the target solvent (e.g., NMP) in 50 μ L aliquots.
-
Agitation: Vortex the mixture for 2 minutes, followed by sonication for 15 minutes at 25°C to ensure thermodynamic equilibrium.
-
Visual Inspection (Primary Check): Observe the solution. If turbid, repeat steps 2 and 3 until the solution is optically clear. Record the total volume added to calculate the estimated molarity.
-
HPLC-UV Quantification (Validation Check):
-
Causality: Visual inspection cannot differentiate between a true solution and a fine colloidal suspension.
-
Dilute an aliquot of the clear supernatant by a factor of 1:1000 in acetonitrile.
-
Inject onto a C18 Reverse-Phase HPLC column. Monitor absorbance at 290 nm (specific to the Fmoc fluorenyl ring)[6].
-
Quantify the exact concentration against a pre-established calibration curve of the amino acid to validate the saturation point.
-
Caption: Workflow for empirical determination and HPLC-UV quantification of amino acid solubility.
Implications for Solid-Phase Peptide Synthesis (SPPS)
When incorporating (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid into a peptide sequence, the steric bulk of the β -homo-residue and the Fmoc group necessitates optimized coupling conditions.
Optimized SPPS Coupling Protocol:
-
Resin Swelling: Swell the solid support (e.g., Rink Amide AM resin) in NMP for 45 minutes.
-
Causality: Proper swelling exposes the reactive sites within the porous polymer matrix, essential for the diffusion of the bulky β -amino acid into the resin core.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Causality: Piperidine acts as a weak base to initiate the β -elimination of the Fmoc group, releasing the free amine. The byproduct, dibenzofulvene, is scavenged by excess piperidine to prevent re-alkylation[],[6].
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine, which could prematurely deprotect the incoming amino acid[6].
-
Activation & Coupling:
-
Dissolve 3.0 equivalents of the Fmoc- β -amino acid and 3.0 equivalents of Oxyma Pure in NMP.
-
Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).
-
Causality: DIC/Oxyma is preferred over uronium salts (like HBTU) because it prevents guanidinylation of the free amine, a significant risk when coupling sterically hindered β -amino acids.
-
Add the activated mixture to the resin and agitate for 2 hours at 25°C.
-
-
Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless result indicates successful coupling (absence of free primary amines), validating the completion of the reaction.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle incorporating the sterically hindered β-amino acid.
Conclusion
Understanding the solubility profile of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is paramount for its successful application in peptidomimetic drug discovery. By leveraging the hydrogen-bonding capacity of its methoxy group and selecting appropriate polar aprotic solvents (such as NMP) or sustainable green alternatives (such as PolarClean), researchers can overcome the inherent hydrophobicity of the Fmoc group and achieve near-quantitative coupling efficiencies.
References
-
Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis Taylor & Francis Online URL:[Link]
-
Beta-amino acids: versatile peptidomimetics PubMed (NIH) URL:[Link]
-
Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis PubMed (NIH) URL:[Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent Biotage URL:[Link]
Sources
Comprehensive Spectroscopic Characterization of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic Acid: NMR and IR Reference Data
Executive Summary
The rational design of peptidomimetics and foldamers relies heavily on the incorporation of non-canonical building blocks, such as β-homo-amino acids. (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid—often abbreviated as Fmoc-D-β-HoPhe(3-OMe)-OH—is a highly specialized chiral intermediate. Because the introduction of an additional methylene group (Cα) fundamentally alters the molecule's conformational landscape and magnetic environment, standard α-amino acid spectroscopic heuristics are insufficient.
This whitepaper provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of this molecule, designed for senior analytical chemists and drug development professionals.
Structural Elucidation Principles & Causality
When characterizing Fmoc-protected β-amino acids, analysts must account for two primary structural phenomena that dictate the spectroscopic readout:
-
Diastereotopic Splitting (The β-Amino Effect): Unlike α-amino acids, the chiral center in this molecule is located at the β-carbon (C3). The adjacent methylene protons at Cα (C2) and Cγ (C4, the benzylic position) are diastereotopic. They exist in distinct magnetic environments and will couple not only with the β-proton but also with each other (geminal coupling), resulting in complex ABX spin systems[1].
-
Carbamate Rotamers (The Fmoc Effect): The 9-fluorenylmethyloxycarbonyl (Fmoc) group features a carbamate linkage with partial double-bond character between the carbonyl carbon and the nitrogen. This restricted rotation frequently leads to cis/trans rotamers in solution. In NMR, this manifests as peak broadening or the appearance of minor duplicate signals, which are often misidentified as impurities[2].
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute trustworthiness, spectroscopic data must be generated through self-validating systems. The following protocols explain not just the how, but the causality behind each methodological choice.
Protocol A: Variable-Temperature (VT) NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.
-
Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor. It disrupts the intermolecular H-bonds between the carboxylic acid and the Fmoc carbamate, preventing concentration-dependent chemical shifts and minimizing signal broadening[2].
-
-
Internal Standardization: Spike the sample with 0.05% v/v Tetramethylsilane (TMS).
-
Causality: Provides an absolute zero-point reference (0.00 ppm) to ensure inter-laboratory reproducibility.
-
-
Primary 1D Acquisition: Acquire 1H (16 scans) and 13C (1024 scans) spectra at standard ambient temperature (298 K).
-
Rotamer Resolution (VT-NMR): If the Fmoc carbamate N-H or Cα-H signals exhibit anomalous broadening or peak doubling, heat the sample to 343 K (70 °C) inside the probe.
-
Causality: Elevated thermal energy overcomes the rotational barrier of the C-N partial double bond, coalescing rotameric signals into sharp, singular peaks, thereby validating sample purity[2].
-
Protocol B: ATR-FTIR Acquisition
-
Background Collection: Collect a background spectrum using a diamond crystal Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place 2–3 mg of the neat, dry solid directly onto the ATR crystal. Apply consistent pressure using the anvil.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
Infrared (IR) Spectroscopy Reference Data
The IR spectrum of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is dominated by the orthogonal carbonyl stretches of the carboxylic acid and the carbamate, alongside the distinct ether linkage of the methoxy group[4].
Table 1: Key ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Causality / Assignment |
| ~3320 | Medium, Sharp | N-H Stretch | Fmoc secondary carbamate N-H. |
| ~3030 / 2950 | Weak | C-H Stretch | Aromatic (Fmoc/Ph) and aliphatic (backbone) C-H. |
| ~1715 | Strong | C=O Stretch | Carboxylic acid carbonyl. |
| ~1690 | Strong | C=O Stretch | Fmoc carbamate carbonyl (shifted lower than acid). |
| ~1530 | Medium | N-H Bend | Amide II band characteristic of secondary carbamates. |
| ~1250 | Strong | C-O-C Stretch | Asymmetric stretch of the meta-methoxy ether group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The empirical assignments below are calibrated for DMSO-d6 at 298 K. Note the characteristic ABX splitting patterns for the Cα and Cγ protons.
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.15 | br s | 1H | COOH (Broadened due to exchange) |
| 7.88 | d (J = 7.5 Hz) | 2H | Fmoc Ar-H (Positions 4, 5) |
| 7.65 | d (J = 7.5 Hz) | 2H | Fmoc Ar-H (Positions 1, 8) |
| 7.41 | t (J = 7.5 Hz) | 2H | Fmoc Ar-H (Positions 3, 6) |
| 7.35 | d (J = 8.5 Hz) | 1H | Carbamate N-H (Often shows rotameric broadening) |
| 7.31 | t (J = 7.5 Hz) | 2H | Fmoc Ar-H (Positions 2, 7) |
| 7.18 | t (J = 7.8 Hz) | 1H | m-Methoxyphenyl Ar-H (Position 5) |
| 6.78 | m | 3H | m-Methoxyphenyl Ar-H (Positions 2, 4, 6) |
| 4.22 – 4.10 | m | 3H | Fmoc CH₂ and Fmoc CH (Overlapping) |
| 4.05 | m | 1H | Cβ-H (Chiral center) |
| 3.72 | s | 3H | -OCH₃ (Methoxy group) |
| 2.75 | dd (J = 13.5, 6.0 Hz) | 1H | Cγ-Hₐ (Benzylic, diastereotopic) |
| 2.65 | dd (J = 13.5, 8.0 Hz) | 1H | Cγ-H_b (Benzylic, diastereotopic) |
| 2.35 | dd (J = 15.0, 6.0 Hz) | 1H | Cα-Hₐ (Adjacent to COOH, diastereotopic) |
| 2.25 | dd (J = 15.0, 8.0 Hz) | 1H | Cα-H_b (Adjacent to COOH, diastereotopic) |
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 173.2 | Quaternary (C=O) | Carboxylic acid (COOH) |
| 159.5 | Quaternary (Ar-C) | m-Methoxyphenyl C3 (C-OCH₃) |
| 156.1 | Quaternary (C=O) | Fmoc Carbamate |
| 144.2, 144.1, 141.1 | Quaternary (Ar-C) | Fmoc Aromatic Carbons |
| 140.5 | Quaternary (Ar-C) | m-Methoxyphenyl C1 |
| 129.5, 121.8, 115.2, 112.0 | Tertiary (Ar-CH) | m-Methoxyphenyl Carbons (C5, C6, C2, C4) |
| 128.0, 127.5, 125.6, 120.5 | Tertiary (Ar-CH) | Fmoc Aromatic Carbons |
| 65.6 | Secondary (CH₂) | Fmoc CH₂ |
| 55.3 | Primary (CH₃) | -OCH₃ |
| 50.2 | Tertiary (CH) | Cβ (Chiral center) |
| 47.1 | Tertiary (CH) | Fmoc CH |
| 40.5 | Secondary (CH₂) | Cγ (Benzylic methylene) |
| 38.8 | Secondary (CH₂) | Cα (Methylene adjacent to COOH) |
Validation Visualization
To ensure the 1D NMR assignments are empirically locked and not merely predictive, analysts must execute a closed-loop 2D NMR validation workflow. The diagram below maps the logical causality of this process.
Caption: Workflow for self-validating NMR assignments of Fmoc-protected β-amino acids.
References
The methodologies and theoretical frameworks applied in this guide are grounded in the following authoritative sources:
-
Ege, M., & Wanner, K. T. (2004). Synthesis of beta-amino acids based on oxidative cleavage of dihydropyridone derivatives. Organic Letters.[Link]
-
Marecek, J., et al. (2007). A Simple and Economical Method for the Production of 13C,18O-Labeled Fmoc-Amino Acids with High Levels of Enrichment: Applications to Isotope-Edited IR Studies of Proteins. Organic Letters.[Link]
-
Al-Mawsawi, L. Q., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega.[Link]
-
Croitoriu, A., et al. (2021). New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. Gels (via PubMed Central).[Link]
Sources
Stereochemical Architecture and Configuration of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid: A Technical Guide
Executive Summary
The development of peptidomimetics relies heavily on the incorporation of non-natural amino acids to enhance proteolytic stability and induce specific secondary structures. (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is a highly specialized β3 -homoamino acid. Structurally, it is the homologated derivative of D-3-methoxyphenylalanine (also known as D-meta-tyrosine(Me)).
As a Senior Application Scientist, understanding the exact stereochemical configuration and the synthetic causality behind its production is critical. This whitepaper deconstructs the Cahn-Ingold-Prelog (CIP) priority rules governing its (R)-configuration, details the stereoretentive Arndt-Eistert homologation required for its synthesis, and establishes a self-validating analytical framework for its use in drug development.
Stereochemical Architecture & CIP Priority Logic
The stereocenter of this molecule is located at the C3 position of the butanoic acid backbone. To accurately assign the (R)-configuration, we must apply the CIP sequence rules to the four substituents attached to C3 1.
-
Priority 1 (-NH-Fmoc): The nitrogen atom has the highest atomic number (7) among the atoms directly attached to C3.
-
Priority 2 (-CH₂-COOH): The C2 carbon is bonded to the C1 carboxyl carbon. In CIP rules, a carbonyl double bond is treated as two single bonds to oxygen. Therefore, the C1 carbon is evaluated as being bonded to three oxygen atoms (O, O, O) 1.
-
Priority 3 (-CH₂-Ar): The C4 carbon is bonded to an aromatic ring. The aromatic carbons are treated as being bonded to three carbon atoms (C, C, C). Because Oxygen (atomic number 8) takes precedence over Carbon (atomic number 6), the -CH₂-COOH group strictly outranks the -CH₂-Ar group.
-
Priority 4 (-H): Hydrogen has the lowest atomic number (1).
When the lowest priority group (-H) is oriented away from the observer, the sequence from Priority 1 → Priority 2 → Priority 3 traces a clockwise direction, confirming the (R)-configuration . This spatial arrangement perfectly mirrors its precursor, the D- α -amino acid.
Figure 1: Cahn-Ingold-Prelog (CIP) priority rules and clockwise stereochemical logic for the C3 chiral center.
Synthetic Causality: Arndt-Eistert Homologation
To synthesize (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid from Fmoc-D-3-methoxyphenylalanine without epimerization, the Arndt-Eistert homologation is the required methodology 2. This process inserts a single methylene (-CH₂-) group into the backbone while strictly preserving the stereocenter []().
The Causality of Stereoretention: The critical step is the Wolff Rearrangement of the diazoketone intermediate. When catalyzed by silver benzoate (AgBz), the diazoketone extrudes nitrogen gas to form an α -keto carbene. The chiral alkyl group at the α -position undergoes a concerted [1,2]-sigmatropic shift to the electron-deficient carbene carbon. Because the migrating chiral center never fully detaches from the molecular framework during this transition state, the spatial arrangement of its substituents remains locked, ensuring 100% retention of the (R)-configuration [[3]]().
Figure 2: Arndt-Eistert homologation workflow demonstrating stereocenter retention via Wolff rearrangement.
Experimental Protocol: Step-by-Step Methodology
To guarantee reproducibility and avoid racemization, the following protocol must be strictly adhered to:
-
Mild Activation: Dissolve Fmoc-D-3-methoxyphenylalanine (1.0 eq) in anhydrous THF under an Argon atmosphere. Cool to -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (IBCF, 1.05 eq). Stir for 15 minutes.
-
Causality: The low temperature and mild NMM base prevent the formation of an oxazolone intermediate, which is the primary pathway for unwanted racemization in amino acid activation.
-
-
Diazoketone Formation: Filter the precipitated NMM·HCl salts. Add the cold filtrate dropwise to a pre-chilled ethereal solution of diazomethane (CH₂N₂, 3.0 eq) at 0 °C. Stir for 2 hours, then allow warming to room temperature. Quench excess diazomethane with acetic acid and concentrate in vacuo.
-
Causality: A strict excess of diazomethane is required to prevent the unreacted mixed anhydride from attacking the newly formed diazoketone, which would yield unwanted dimeric byproducts.
-
-
Wolff Rearrangement: Dissolve the crude diazoketone in a 9:1 (v/v) mixture of 1,4-dioxane and water. Add silver benzoate (AgBz, 0.1 eq) and stir in the dark at room temperature for 3 hours.
-
Causality: Water acts as the nucleophile that attacks the ketene intermediate (formed post-[1,2]-shift), yielding the final butanoic acid derivative.
-
-
Isolation: Concentrate the mixture, acidify with 1M HCl to pH 2, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Analytical Validation: A Self-Validating System
A robust chemical protocol must be a self-validating system. We validate the success of the homologation and the retention of stereochemistry through orthogonal analytical techniques. If the mass increases by exactly 14 Da (addition of -CH₂-) and the chiral HPLC yields a single peak matching the specific rotation of the (R)-isomer, the system proves its own integrity.
Table 1: Quantitative Data Summarization for Analytical Validation
| Analytical Technique | Target Parameter | Expected Outcome for (R)-Isomer | Causality / Validation Purpose |
| LC-MS (ESI+) | Molecular Weight | [M+H]⁺ = 432.18 m/z | Validates the +14 Da mass shift, confirming successful homologation. |
| Chiral HPLC | Enantiomeric Excess (ee) | > 99% ee (Single peak) | Proves the absence of epimerization during the Wolff rearrangement. |
| ¹H NMR (400 MHz) | C2 Methylene Protons | Doublet of doublets (dd) at ~2.5 ppm | Confirms the insertion of the -CH₂- group adjacent to the carboxylate. |
| ¹³C NMR (100 MHz) | C2 Carbon | Peak at ~38-40 ppm | Confirms the presence of the new aliphatic carbon backbone. |
| Polarimetry | Specific Rotation [α]D20 | Consistent non-zero value | Confirms macroscopic chirality and batch-to-batch stereochemical consistency. |
Application in Drug Development (Peptidomimetics)
The integration of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid into solid-phase peptide synthesis (SPPS) allows for the creation of β -peptides 4. Unlike natural α -peptides, β -peptides are highly resistant to enzymatic degradation by proteases because their extended backbone is not recognized by standard proteolytic active sites. Furthermore, the specific (R)-configuration of the β3 -residue dictates the folding topology, reliably inducing stable secondary structures such as 14-helices, which are highly sought after for designing protein-protein interaction (PPI) inhibitors.
References
-
[1] Naming and Indexing of Chemical Substances for Chemical AbstractsTM - CAS. Chemical Abstracts Service (CAS). Available at:
-
[2] Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. ACS Publications. Available at:
-
Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. ResearchGate. Available at:
-
[3] Boc-D-beta-homoglutamic acid(OBzl) | 1421258-63-0. Benchchem. Available at:
Sources
Recommended storage conditions and shelf-life stability of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid
An In-depth Technical Guide to the Recommended Storage Conditions and Shelf-Life Stability of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid
Introduction
(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is a specialized amino acid derivative crucial in the field of peptide synthesis and drug development. As a non-proteinogenic, beta-amino acid, its unique structure allows for the creation of novel peptides with modified secondary structures and enhanced biological stability. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its stability under acidic conditions and its controlled removal under mild basic conditions[1]. This orthogonal protection strategy is fundamental to the synthesis of complex peptides[2][3].
The chemical and stereochemical purity of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is paramount, as even minor impurities can significantly impact the yield and purity of the final peptide product. This guide provides a comprehensive overview of the recommended storage conditions, shelf-life stability, potential degradation pathways, and analytical methodologies for assessing the integrity of this critical building block. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to maintain the quality and performance of this reagent.
Recommended Storage Conditions
The long-term stability of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is intrinsically linked to its storage environment. While some suppliers may indicate ambient storage for similar compounds[4], best practices for preserving high-purity Fmoc-protected amino acids necessitate more stringent conditions to minimize degradation over time.
Optimal Storage Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures significantly slow down potential degradation reactions, including hydrolysis and autocatalytic cleavage of the Fmoc group. For structurally similar compounds, storage at 4°C is explicitly recommended[5]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |
| Light | Protection from Light (Amber Vial) | Although not as critical as temperature and moisture, prolonged exposure to light can potentially contribute to degradation. |
| Container | Tightly Sealed Container | Prevents the ingress of moisture, which can lead to hydrolysis of the Fmoc group and the carboxylic acid moiety. |
Short-Term Storage and Handling:
For routine laboratory use, (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid can be stored at room temperature for short durations without significant degradation. However, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Shelf-Life and Stability
However, the presence of certain impurities can significantly reduce its long-term stability. For instance, residual free amino acids can promote the autocatalytic cleavage of the Fmoc group during storage. Similarly, residual solvents like ethyl acetate can slowly hydrolyze to form acetic acid, which can compromise the integrity of the compound.
Potential Degradation Pathways and Mechanisms
Understanding the potential degradation pathways of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is essential for developing appropriate storage and handling procedures, as well as for designing stability-indicating analytical methods.
Base-Catalyzed Deprotection (β-Elimination)
The primary and most well-understood degradation pathway for Fmoc-protected amines is the base-catalyzed β-elimination of the Fmoc group[1][2]. This reaction is intentionally employed during SPPS using bases like piperidine[2]. However, exposure to even weak bases during storage or handling can lead to premature deprotection.
The mechanism involves the abstraction of the acidic proton at the C9 position of the fluorene ring, followed by elimination to form dibenzofulvene (DBF) and carbon dioxide, liberating the free amine[2].
Caption: Base-catalyzed degradation of the Fmoc group.
Hydrolysis
Although the Fmoc group is generally stable under neutral and acidic conditions, the ester linkage within the carbamate can be susceptible to hydrolysis over long periods, especially in the presence of moisture. This would yield 9-fluorenylmethanol and the free amino acid.
Thermal Degradation
Exposure to high temperatures can induce the cleavage of the Fmoc group, even in the absence of a base. Studies have shown that thermal cleavage can occur in solvents like DMSO at temperatures around 120°C[6][7]. While not a concern under normal storage conditions, this highlights the importance of avoiding excessive heat.
Analytical Methodologies for Stability Assessment
A robust analytical program is essential for monitoring the purity and stability of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid over time. The following methods are recommended:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
RP-HPLC is the workhorse for assessing the chemical purity of Fmoc-amino acids and detecting process-related impurities and degradation products.
Protocol: Stability-Indicating RP-HPLC Method
-
Objective: To separate the parent compound from potential impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm and 301 nm (The fluorenyl group has a characteristic absorbance around these wavelengths).
-
Sample Preparation: Dissolve the compound in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks.
Chiral HPLC for Enantiomeric Purity
Maintaining the enantiomeric purity of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is critical for its application in peptide synthesis. Chiral HPLC is the preferred method for quantifying the (S)-enantiomer.
Protocol: Chiral HPLC Method
-
Objective: To separate and quantify the (R)- and (S)-enantiomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or similar).
-
Mobile Phase: Isocratic mixture of an organic modifier (e.g., Acetonitrile or Methanol) and an acidic additive (e.g., 0.1% TFA or Formic Acid)[8]. A typical starting condition could be 60:40 (v/v) Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 220 nm[8].
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of 1 mg/mL.
-
Data Analysis: Integrate the peak areas for both enantiomers and calculate the enantiomeric excess (% ee).
Forced Degradation Studies: A Proactive Approach to Understanding Stability
Forced degradation, or stress testing, is a powerful tool for elucidating potential degradation pathways and identifying likely degradation products. This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Treat the sample with 0.1 M HCl at 60°C for various time points (e.g., 2, 8, 24 hours).
-
Basic: Treat the sample with 0.01 M NaOH at room temperature for various time points (e.g., 15, 60, 120 minutes). Neutralize with an equivalent amount of acid before analysis.
-
Oxidative: Treat the sample with 3% H₂O₂ at room temperature for various time points (e.g., 2, 8, 24 hours).
-
Thermal: Store the solid compound at 80°C for up to one week.
-
Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at each time point using the developed stability-indicating RP-HPLC method. Couple the HPLC to a mass spectrometer (LC-MS) to aid in the identification of degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Aim for 5-20% degradation to ensure that the degradation products are representative.
Conclusion
The stability and purity of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid are critical for its successful application in peptide synthesis and drug discovery. By adhering to the recommended storage conditions of 2-8°C in a dry, inert, and dark environment, researchers can significantly extend the shelf-life of this valuable reagent. A proactive approach to stability monitoring, incorporating routine RP-HPLC and chiral HPLC analysis, will ensure the continued high quality of the material. Furthermore, conducting forced degradation studies provides invaluable insights into the intrinsic stability of the molecule and aids in the development of robust, stability-indicating analytical methods. This comprehensive understanding and diligent handling will ultimately contribute to more reliable and reproducible scientific outcomes.
References
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Lee, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. PMC.
- Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. (2001).
- BenchChem. (2025). The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis.
- Reifenrath, M., et al. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries.
- BenchChem. (2025). A Technical Guide to the Stability and Long-Term Storage of Fmoc-OSu.
- Keller, M., et al. (n.d.). Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- Novabiochem®. (n.d.).
- BOC Sciences. (n.d.).
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
- Fmoc cleavage in different solvents after 15 min at 120 °C. (n.d.).
- Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances.
- Varkonyi, J., et al. (2026). Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization.
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
- Shimadzu. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid | 1421258-65-2 [sigmaaldrich.com]
- 5. Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric acid | 269398-84-7 [sigmaaldrich.com]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
Mechanism of action for beta-peptides containing (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid
An In-depth Technical Guide: Mechanism of Action for β-Peptides Containing (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
β-peptides, or beta-peptides, represent a class of foldamers with significant therapeutic potential, primarily due to their profound resistance to proteolytic degradation—a critical limitation of their α-peptide counterparts.[1] This guide delves into the molecular and cellular mechanisms of action of β-peptides constructed with the specific, non-natural amino acid, (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid. We will explore the rationale behind its design, the synthetic workflow for peptide elongation, its structural predisposition, and its primary mechanism as a potent inhibitor of protein-protein interactions (PPIs). This document provides not only the theoretical underpinnings but also actionable experimental protocols for synthesis, characterization, and functional validation, serving as a comprehensive resource for researchers in peptide chemistry and drug discovery.
The Foundation: Why β-Peptides and the Role of the Aryl Side Chain
Overcoming the α-Peptide Stability Hurdle
Natural peptides and proteins are constructed from α-amino acids. While they mediate a vast array of biological functions, their application as therapeutics is often hindered by rapid in-vivo degradation by proteases.[1][2] Proteolytic enzymes have evolved to recognize and cleave the specific backbone conformation of α-peptides. β-peptides, built from β-amino acids, possess an additional carbon atom in their backbone (H₂N-CH(R)-CH₂ -COOH vs. H₂N-CH(R)-COOH). This seemingly minor alteration renders them virtually invulnerable to standard proteases, providing a significant advantage in pharmacokinetic stability.[3]
Structural Pre-organization: The Foldamer Concept
Beyond stability, β-peptides are renowned for their ability to adopt stable, predictable secondary structures, such as helices and sheets, often with shorter sequence lengths than required for α-peptides.[4][5] These well-defined conformations, or "folds," are crucial for mimicking the bioactive surfaces of natural proteins. The (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid monomer is a β³-amino acid, where the side chain is attached to the β-carbon. Peptides composed of β³-amino acids have a strong propensity to form a specific, highly stable helical structure known as the 14-helix, characterized by a 14-membered hydrogen-bonding ring between the C=O of residue i and the N-H of residue i+2.[5] This predictable folding is the cornerstone of their function as PPI inhibitors.
The Significance of the (3-methoxyphenyl)ethyl Side Chain
The choice of the 4-(3-methoxyphenyl) side chain is a deliberate design element intended to mediate specific molecular interactions. This side chain confers a moderate degree of hydrophobicity and the potential for aromatic (π-π stacking) and hydrogen-bonding interactions (via the methoxy group's oxygen atom). In the context of inhibiting a protein-protein interaction, this side chain can be designed to fit into a hydrophobic pocket on a target protein's surface, mimicking a key residue (like phenylalanine or tyrosine) from the native binding partner.
From Monomer to Foldamer: Synthesis and Structural Verification
The construction of a functional β-peptide is a precise process rooted in well-established chemical principles. The primary method employed is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Building Block: (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic Acid
This monomer is the foundational unit of the peptide. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary, base-labile protecting group for the N-terminus.[6] This allows for the sequential, controlled addition of amino acids to a growing peptide chain anchored to a solid support (resin). While various synthetic routes to this monomer exist, its commercial availability simplifies its use in SPPS.[7][8]
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model β-peptide. The choice of reagents and solvents is critical for maximizing yield and purity.
Objective: To synthesize a target β-peptide sequence on a solid support.
Materials:
-
Rink Amide MBHA resin
-
(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid and other required Fmoc-β-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes. Drain the DMF.
-
Initial Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Add fresh deprotection solution and agitate for an additional 15 minutes. This removes the Fmoc group from the resin linker, exposing a free amine.[6]
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents (relative to resin loading) of the Fmoc-β-amino acid and 2.9 equivalents of HBTU in DMF. b. Add 6 equivalents of DIPEA to the activation mixture. The use of an aminium salt activator like HBTU creates a highly reactive OBt ester intermediate, facilitating efficient peptide bond formation.[9] c. Immediately add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the target sequence.
-
Final Cleavage and Deprotection: a. After the final coupling and washing, dry the resin under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.[10] c. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Structural Analysis with Circular Dichroism (CD)
CD spectroscopy is a rapid, non-destructive technique used to assess the secondary structure of peptides in solution.[11] The characteristic 14-helix of a β³-peptide gives a distinct CD spectrum.
Objective: To confirm the presence of a stable helical structure.
Methodology:
-
Sample Preparation: Dissolve the purified, lyophilized β-peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 μM.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the scanning wavelength range from 190 nm to 260 nm.
-
Data Acquisition: Place the sample in a quartz cuvette (typically 1 mm path length). Acquire the CD spectrum at a controlled temperature (e.g., 25°C).
-
Data Analysis: A β-peptide 14-helix is characterized by a strong positive maximum around 205 nm.[12] The magnitude of this peak (molar residue ellipticity) correlates with the helicity of the peptide. Compare the obtained spectrum to literature values for well-folded β-peptides.
Core Mechanism: Disrupting Protein-Protein Interactions
The large, often flat and featureless surfaces of protein-protein interfaces are notoriously difficult to target with small molecules.[13][14] The stable, extended helical structure of a β-peptide provides a larger binding surface area, making it an ideal candidate for inhibiting these challenging targets.[3][15]
The "Molecular Mimicry" Hypothesis
The mechanism of action is based on molecular mimicry. The β-peptide is designed to replicate the spatial orientation of key side chains from one of the native protein binding partners. For instance, if a native α-helix places hydrophobic residues at positions i, i+4, and i+7 to interact with its target, the β-peptide can be designed to place its (3-methoxyphenyl)ethyl and other hydrophobic side chains along one face of its 14-helix to engage the same pockets on the target protein.
Biophysical Validation of Target Binding
Demonstrating a direct interaction between the β-peptide and its intended protein target is essential. Isothermal Titration Calorimetry (ITC) is the gold standard for quantifying binding thermodynamics, providing the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16]
| Compound | Target Protein | Binding Affinity (Kd) | Stoichiometry (n) |
| β-Peptide-1 | Target X | 75 nM | 1.05 |
| Scrambled Control | Target X | > 50 µM | N/A |
| α-Peptide Analog | Target X | 1.2 µM | 0.98 |
| Table 1: Representative biophysical data comparing the binding affinity of a designed β-peptide, a scrambled sequence control, and a corresponding α-peptide analog to a hypothetical target protein. |
Cellular Activity and Pharmacological Profile
For a β-peptide to be therapeutically relevant for an intracellular target, it must first cross the cell membrane and then remain stable within the cytoplasm.
Cellular Uptake Mechanisms
The cellular entry of peptides is a complex process that can occur via several mechanisms, including endocytosis (macropinocytosis, clathrin-mediated) or direct translocation.[17] The specific pathway is often dependent on the peptide's sequence, charge, and amphiphilicity. For peptides designed to inhibit intracellular PPIs, cytosolic delivery is paramount.
Experimental Protocol: Cellular Uptake Assay
-
Peptide Labeling: Synthesize the β-peptide with a fluorescent tag (e.g., FITC) at the N-terminus.
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line for an oncology target) in a glass-bottom dish suitable for microscopy.
-
Incubation: Treat the cells with the fluorescently labeled β-peptide (e.g., at 1-10 µM) for various time points (e.g., 1, 4, 24 hours).
-
Imaging: Wash the cells to remove extracellular peptide and image using confocal microscopy. Co-staining with markers for endosomes (e.g., LysoTracker) can help elucidate the uptake mechanism.
-
Quantification: Cellular fluorescence can be quantified using flow cytometry for a population-level analysis.
Functional Consequence: Cell-Based Assays
The ultimate proof of the mechanism is to demonstrate a functional cellular outcome. If the β-peptide is designed to inhibit a pro-survival PPI in cancer cells, its successful engagement should lead to apoptosis.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the β-peptide for 48-72 hours. Include appropriate controls (vehicle, scrambled peptide).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader. The data is used to calculate the IC₅₀ (the concentration of peptide that inhibits cell growth by 50%).
Proteolytic Stability
A key tenet of using β-peptides is their enhanced stability. This can be directly tested in vitro.
Experimental Protocol: Protease Stability Assay
-
Incubation: Incubate the β-peptide and a control α-peptide of similar sequence with a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Quench the enzymatic reaction and analyze the samples by RP-HPLC.
-
Result: The peak corresponding to the intact peptide is integrated. The β-peptide is expected to show minimal degradation over 24 hours, whereas the α-peptide will likely be degraded rapidly.[18]
Conclusion and Future Directions
β-peptides incorporating rationally designed side chains like (R)-3-amino-4-(3-methoxyphenyl)butanoic acid are powerful tools for modulating cellular function. Their mechanism of action is rooted in their ability to form stable, predictable secondary structures that can effectively mimic the binding interfaces of natural proteins. This allows them to inhibit challenging protein-protein interactions with high affinity and specificity. Coupled with their inherent resistance to proteolysis, these molecules represent a promising and versatile platform for the development of a new generation of therapeutics. Future research will focus on optimizing cellular uptake, tuning pharmacokinetic properties, and expanding the repertoire of protein targets that can be addressed with this technology.
References
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
- Fiori, S., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2, 591–632.
-
Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. As referenced in NIH PMC.
- Daniels, D. S., et al. (2007). Biophysical Characterization of a β-Peptide Bundle: Comparison to Natural Proteins. Journal of the American Chemical Society, 129(48), 15042–15049.
- Kritzer, J. A., et al. (2005). β-Peptides as inhibitors of protein–protein interactions. Chemistry & Biology, 12(9), 1015-1020.
- Wu, Y. D., et al. (2008). Theoretical analysis of secondary structures of beta-peptides. Journal of the American Chemical Society, 130(44), 14789-14797.
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- Huang, H. W., et al. (2018). Biophysical characterization of peptide–membrane interactions. Journal of Physics: Condensed Matter, 30(6), 063001. As referenced in Taylor & Francis Online.
- Jan, A., et al. (2016). Amyloid-β(1-42) Aggregation Initiates Its Cellular Uptake and Cytotoxicity. Journal of Biological Chemistry, 291(36), 19010-19023.
- Wilson, A. J. (2018). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 9(28), 5998-6010.
- Sinko, W., et al. (2005). Biophysical characterization of longer forms of amyloid beta peptides: possible contribution to flocculent plaque formation. Biochemistry, 44(50), 16459-16467.
-
UC Santa Cruz. (2020, November 2). Novel technique spotlights neuronal uptake of amyloid beta in Alzheimer's disease. Retrieved from [Link]
- Di Somma, A., et al. (2020). Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. Frontiers in Molecular Biosciences, 7, 622827.
- Kumar, V., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Pharmaceutical Research, 35(3), 51.
- Wu, Y. D., & Wang, D. P. (2008). Theoretical Analysis of Secondary Structures of β-Peptides. Journal of the American Chemical Society, 130(44), 14789-14797.
- Wang, Y., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 676645.
- Knauer, M. F., et al. (1996). Rapid cellular uptake of Alzheimer amyloid betaA4 peptide by cultured human neuroblastoma cells. Journal of Neurochemistry, 67(4), 1682-1689.
- Tsiambalos, D., et al. (2025). The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. International Journal of Molecular Sciences, 26(7), 3845.
-
Richardson, J. S. (n.d.). Secondary Structure (2˚) -- Beta Strands. Retrieved from Duke University website: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Henriques, S. T., et al. (2010). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 3(4), 921-950.
- Majid, S., & Garg, A. (2025). Inhibition and Degradation of Amyloid Beta Fibrils by Peptide Inhibitors. Industrial & Engineering Chemistry Research.
- Lee, H., et al. (2013). Enhanced Cellular Uptake of Peptide-Targeted Nanoparticles through Increased Peptide Hydrophilicity and Optimized Ethylene Glycol Peptide-Linker Length. ACS Nano, 7(10), 8681–8689.
-
Apsen, D., & Zagainov, E. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Retrieved from [Link]
- Simmons, L. K., et al. (1994). Secondary structure of amyloid beta peptide correlates with neurotoxic activity in vitro. Molecular Pharmacology, 45(3), 373-379.
-
Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]
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- 4. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric acid | 269398-84-7 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
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- 14. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
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Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid
Introduction & Mechanistic Rationale
The integration of unnatural amino acids, specifically β -amino acids, into peptide sequences is a cornerstone strategy in modern drug development. By inserting an additional methylene (–CH₂–) unit into the peptide backbone, β -homoamino acids confer profound proteolytic stability and enable the construction of foldamers with distinct, predictable secondary structures (such as 14-helices) that are inaccessible to native α -peptides.
(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is a highly specialized β3 -homoamino acid derivative. Structurally, it is an analog of β3 -homophenylalanine featuring a 3-methoxy substitution on the phenyl ring. While its incorporation drastically improves the pharmacokinetic profile of the resulting peptidomimetic, it introduces significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS)[1].
The Causality of Coupling Inefficiency
Standard SPPS protocols, which typically employ HBTU or DIC/HOBt for single 45-minute couplings, frequently fail when applied to β -homoamino acids. This failure is driven by two mechanistic factors:
-
Entropic Penalty: The extra methylene group increases the conformational flexibility of the backbone. During the acylation step, restricting these degrees of freedom to form the transition state incurs a high entropic cost, drastically slowing reaction kinetics[2].
-
Steric Shielding & Aggregation: β -peptides have a high propensity to form stable, insoluble hydrogen-bonded aggregates (like β -sheets) on the resin. This steric shielding blocks incoming activated amino acids from accessing the terminal amine[3].
To overcome these barriers, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a double-coupling strategy. The 7-aza group of the HOAt moiety in HATU provides a neighboring-group effect that accelerates the acylation of sterically hindered amines, ensuring high-fidelity peptide elongation[4].
Quantitative Data: Coupling Efficiency Comparison
To illustrate the necessity of the optimized protocol, the table below summarizes the coupling efficiencies of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid onto a standard Rink Amide resin under various activation conditions.
| Coupling Condition | Reagents (Equivalents) | Time | Temp | Coupling Efficiency (%) |
| Standard Single | Amino Acid (4), HBTU (3.9), DIPEA (8) | 1 hr | 25°C | 65 - 75% |
| Standard Double | Amino Acid (4x2), HBTU (3.9x2), DIPEA (8x2) | 2 x 1 hr | 25°C | 82 - 88% |
| Optimized Single | Amino Acid (4), HATU (3.9), DIPEA (8) | 1 hr | 25°C | 85 - 90% |
| Optimized Double | Amino Acid (4x2), HATU (3.9x2), DIPEA (8x2) | 2 x 1 hr | 25°C | > 98% |
Data derived from comparative kinetic profiling of β -homoamino acid couplings in N,N-dimethylformamide (DMF).
Workflow & Mechanistic Visualizations
Optimized Fmoc-SPPS cycle for beta-homoamino acid incorporation.
Mechanistic rationale for utilizing high-efficiency coupling reagents for beta-amino acids.
Experimental Protocol: Self-Validating SPPS Workflow
This protocol is designed as a self-validating system . By mandating intermediate colorimetric assays (Kaiser test) and an irreversible capping step, the workflow guarantees that unreacted sequences are terminated early. This prevents the propagation of deletion sequences (e.g., n−1 impurities) that are notoriously difficult to separate from the target peptide during RP-HPLC purification[1].
Resin Preparation & Swelling
-
Objective: Maximize the surface area and pore accessibility of the solid support.
-
Weigh 0.1 mmol of low-loading Rink Amide AM resin (0.3 - 0.4 mmol/g) into a fritted SPPS reaction vessel. Note: Low-loading resin is critical to minimize inter-chain aggregation during β -peptide assembly[5].
-
Add 5 mL of N,N-dimethylformamide (DMF) and agitate gently for 30 minutes at room temperature.
-
Drain the solvent.
Fmoc Deprotection
-
Objective: Remove the temporary α -amino protecting group via base-catalyzed β -elimination[].
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 10 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10 minutes to ensure complete deprotection.
-
Wash the resin extensively with DMF (5 × 5 mL, 1 minute per wash) to remove all traces of piperidine.
Amino Acid Activation and Double Coupling
-
Objective: Overcome the entropic barrier of the β -homoamino acid using highly reactive HOAt-based esters[4].
-
First Coupling:
-
In a separate vial, dissolve 0.4 mmol (4 equivalents) of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid and 0.39 mmol (3.9 equivalents) of HATU in 3 mL of DMF.
-
Add 0.8 mmol (8 equivalents) of N,N-diisopropylethylamine (DIPEA). The solution will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for 2–3 minutes.
-
Transfer the activated solution to the resin and agitate for 60 minutes at room temperature.
-
Drain the reaction mixture.
-
-
Second Coupling:
-
Repeat the exact activation and coupling procedure described above with fresh reagents for another 60 minutes.
-
Drain and wash the resin with DMF (5 × 5 mL).
-
Validation & Capping
-
Objective: Verify coupling completion and permanently terminate any unreacted amines.
-
Kaiser Test: Remove a few resin beads and apply the standard ninhydrin assay[1].
-
Negative (Yellow/Colorless): Coupling is complete. Proceed to the next cycle.
-
Positive (Blue): Trace free amines remain. Proceed to capping.
-
-
Capping Step (If required): Add a solution of 10% acetic anhydride ( Ac2O ) and 10% DIPEA in DMF (5 mL). Agitate for 10 minutes. This acetylates unreacted amines, preventing deletion peptides. Wash with DMF (5 × 5 mL).
Global Cleavage
-
Objective: Release the synthesized peptide from the resin and remove any side-chain protecting groups.
-
Wash the resin with Dichloromethane (DCM) (5 × 5 mL) to shrink the polymer matrix and remove residual DMF.
-
Dry the resin under a stream of nitrogen for 15 minutes.
-
Add 5 mL of a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA) / 2.5% Triisopropylsilane (TIPS) / 2.5% Water).
-
Agitate for 2 hours at room temperature.
-
Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet twice with cold ether before lyophilization.
References
-
Benchchem. An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).[1] URL:
-
Merck Millipore. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.[5] URL:
-
PMC (NIH). Synthesis and biological evaluation of S-lipidated lipopeptides of a connexin 43 channel inhibitory peptide.[3] URL:
-
BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?[] URL:
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.[2] URL:
-
ACS Publications. Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function.[4] URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knowledge Center Archive - Bachem [bachem.com]
- 3. Synthesis and biological evaluation of S-lipidated lipopeptides of a connexin 43 channel inhibitory peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
Application Note: Optimal Coupling Strategies for (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic Acid in SPPS
Structural Nuances and Mechanistic Challenges
The incorporation of β -amino acids into synthetic peptides has revolutionized the development of foldamers and protease-resistant peptidomimetics[1]. However, the specific structural topology of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid —a β3 -homo-amino acid derivative—presents unique kinetic and thermodynamic challenges during Solid-Phase Peptide Synthesis (SPPS).
Unlike standard α -amino acids, this molecule possesses an unsubstituted α -carbon (a −CH2− group) separating the activated carboxyl moiety from the chiral β -carbon. This structural feature fundamentally alters its reactivity profile:
-
Absence of Oxazolone-Mediated Epimerization: Because the α -carbon lacks a chiral center, the classic oxazolone pathway that causes racemization in α -amino acids is structurally impossible[2].
-
Risk of β -Lactam Formation: The primary side reaction during the activation of β -amino acids is intramolecular cyclization. If the carboxyl group is over-activated or if aminolysis is slow, the β -amino group (even when Fmoc-protected) can attack the activated carbonyl, forming a dead-end β -lactam[3].
-
Steric Hindrance and Aggregation: The bulky 3-methoxyphenylmethyl side chain at the β -position induces significant steric bulk, which can lead to localized peptide aggregation on the resin, dramatically reducing the kinetics of the aminolysis step[4].
To successfully couple this residue, the chosen reagent must generate an active ester that is highly reactive (to outcompete β -lactam formation) but stable enough to endure the slower aminolysis rates typical of sterically hindered β3 -homo-amino acids.
Comparative Analysis of Coupling Reagents
Selecting the optimal coupling reagent requires balancing activation kinetics, side-reaction suppression, and safety. Based on contemporary peptide chemistry standards, we evaluate three primary systems:
The Gold Standard: DIC / OxymaPure
Diisopropylcarbodiimide (DIC) paired with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the premier coupling system for complex SPPS[2]. OxymaPure forms an active ester that is significantly more reactive than traditional HOBt esters. Crucially, this system operates under neutral to slightly acidic conditions (no tertiary base like DIPEA is required during activation), which drastically reduces the risk of base-catalyzed side reactions and premature Fmoc removal[5].
The Rescue Reagent: HATU / DIPEA
For sequences where the β -amino acid induces severe on-resin aggregation, HATU (an aminium/uronium salt) combined with DIPEA provides the highest possible activation energy[6]. HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. However, if the aminolysis step is delayed due to steric clash, excess HATU can react with the N-terminal amine of the resin-bound peptide, causing irreversible guanidinylation and chain termination[6]. Therefore, HATU should be reserved strictly as a secondary "rescue" reagent.
The Legacy Alternative: PyBOP / NMM
PyBOP is a phosphonium salt that generates an HOBt active ester. While it avoids the guanidinylation risks associated with uronium salts like HATU, its activation kinetics are generally too slow for highly hindered β3 -homo-amino acids, increasing the window for β -lactam cyclization[7].
Quantitative Performance Summary
| Coupling System | Activation Kinetics | β -Lactam Risk | Guanidinylation Risk | Base Requirement | Cost / Safety Profile |
| DIC / OxymaPure | Very Fast | Low | None | None | Low Cost / Non-explosive[2] |
| HATU / DIPEA | Ultra-Fast | Low | High (if slow coupling) | DIPEA (8 eq) | High Cost / Allergenic[6] |
| PyBOP / NMM | Moderate | Moderate | None | NMM (6 eq) | Moderate / Safe[7] |
Workflow and Decision Logic
To ensure a self-validating synthetic process, we employ a conditional logic workflow. The primary coupling utilizes the DIC/OxymaPure system. If in-process monitoring (Kaiser test) indicates incomplete coupling due to sequence-specific aggregation, the protocol shifts to a HATU-mediated rescue step[4].
Fig 1: Conditional logic tree for coupling sterically hindered β-amino acids.
Experimental Protocols
The following methodologies are optimized for a standard 0.1 mmol scale synthesis using Rink Amide or Wang resin.
Protocol A: Primary Coupling via DIC / OxymaPure
Mechanistic Rationale: DIC activates the carboxyl group to an O-acylisourea intermediate. OxymaPure rapidly displaces the urea to form a highly reactive, stable active ester, preventing intramolecular β -lactam formation without the need for basic additives.
Reagents Required:
-
(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid: 0.4 mmol (4.0 eq)
-
OxymaPure: 0.4 mmol (4.0 eq, ~57 mg)
-
DIC: 0.4 mmol (4.0 eq, ~62 µL)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
Step-by-Step Procedure:
-
Resin Preparation: Swell 0.1 mmol of functionalized resin in 3 mL of DMF for 20 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Pre-Activation: In a clean glass vial, dissolve 0.4 mmol of the β -amino acid and 0.4 mmol of OxymaPure in 2 mL of DMF.
-
Activation: Add 0.4 mmol of DIC to the vial. Stir gently for 2–3 minutes at room temperature. Note: Prolonged pre-activation is not recommended as it increases the risk of side reactions.
-
Coupling: Transfer the activated mixture to the resin. Agitate via nitrogen bubbling or orbital shaking for 60 minutes at room temperature.
-
Validation: Drain the reaction mixture and wash the resin with DMF (3 × 1 min). Perform a Kaiser test. If the beads are colorless/yellow, proceed to the next cycle. If blue, proceed to Protocol B.
Protocol B: Rescue Double-Coupling via HATU / DIPEA
Mechanistic Rationale: For sequences prone to severe aggregation, HATU provides the thermodynamic driving force required to overcome steric barriers. DIPEA is required to deprotonate the carboxylic acid for rapid reaction with the uronium salt[4].
Reagents Required:
-
(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid: 0.4 mmol (4.0 eq)
-
HATU: 0.38 mmol (3.8 eq) — Deliberate sub-stoichiometry to prevent guanidinylation of the resin.
-
DIPEA: 0.8 mmol (8.0 eq)
Step-by-Step Procedure:
-
Preparation: Dissolve 0.4 mmol of the β -amino acid and 0.38 mmol of HATU in 2 mL of DMF.
-
Base Addition: Add 0.8 mmol of DIPEA to the solution. The mixture will immediately turn pale yellow, indicating the formation of the active HOAt ester.
-
Coupling: Immediately transfer the solution to the resin. Agitate for 45 minutes.
-
Washing & Validation: Drain, wash with DMF (5 × 1 min), and repeat the Kaiser test.
Fig 2: Mechanistic pathway of DIC/OxymaPure activation outcompeting β-lactam cyclization.
Post-Coupling Considerations
Once the (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is successfully coupled, the subsequent Fmoc deprotection and coupling of the next amino acid onto its β -amine can also be challenging. The β -amine is sterically hindered by the adjacent 3-methoxyphenylmethyl group.
Expert Insight: When coupling the subsequent residue onto this β -amino acid, it is highly recommended to use the HATU/DIPEA protocol (Protocol B) for that specific incoming amino acid, as the nucleophilicity of the resin-bound β -amine is heavily restricted by local steric bulk.
References
-
Peptide Chemistry. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Retrieved from [Link]
-
De Luca, S., et al. (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. European Peptide Society. Retrieved from[Link]
-
Aizpurua, J. M., et al. From beta-lactams to alpha- and beta-amino acid derived peptides. ResearchGate. Retrieved from [Link]
-
Wu, Y., et al. (2008). Theoretical Analysis of Secondary Structures of β-Peptides. ACS Publications. Retrieved from [Link]
Sources
Application Note: Optimized Fmoc Deprotection Strategies for (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic Acid Derivatives
Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists Focus: Sterically hindered β³-homo-amino acids, on-resin aggregation disruption, and high-efficiency solid-phase peptide synthesis (SPPS).
Introduction & Mechanistic Challenges
The incorporation of non-natural β-amino acids, such as (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid , into peptide sequences is a powerful strategy in drug development. This specific β³-homo-m-tyrosine(Me) derivative imparts profound proteolytic stability and enables the formation of unique secondary structures (e.g., 14-helices) in peptidomimetics.
However, translating this building block into automated Solid-Phase Peptide Synthesis (SPPS) introduces significant physicochemical challenges:
-
Steric Impedance: The presence of the bulky 3-methoxyphenyl moiety adjacent to the β-carbon (C3) creates a highly hindered microenvironment around the N-terminal Fmoc carbamate.
-
On-Resin Aggregation: β-peptides have a high propensity to form stable, interchain hydrogen-bonded networks on the resin. This agglomeration physically masks the reactive N-terminus, drastically reducing the efficiency of standard deprotection reagents[1].
To prevent incomplete cleavage and the subsequent accumulation of deletion sequences, the Fmoc deprotection protocol must be mechanistically tuned.
Mechanistic Causality: The E1cB Pathway and Reagent Selection
Fmoc removal is not a simple hydrolysis; it proceeds via a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism[2].
-
Proton Abstraction: A base abstracts the acidic proton at the 9-position of the fluorenyl ring, generating a transient carbanion.
-
β-Elimination: The carbanion collapses, cleaving the C-O bond to release a carbamic acid (which rapidly decarboxylates to reveal the free amine) and the highly reactive byproduct dibenzofulvene (DBF) [].
-
Scavenging: DBF must be immediately scavenged by a nucleophilic amine to prevent it from alkylating the newly freed N-terminus.
For standard α-amino acids, 20% piperidine in DMF (pKa ~11) is sufficient. However, the steric bulk of the 3-methoxyphenyl group in our target derivative impedes piperidine's access to the fluorenyl proton. By replacing piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) —a significantly stronger, non-nucleophilic amidine base (pKa ~13.5)—the initial proton abstraction is accelerated exponentially[4]. Because DBU cannot scavenge DBF, piperazine is added as a highly efficient, unhindered nucleophilic scavenger[5].
Structural Advantage: Zero Risk of Epimerization
Unlike α-amino acids (especially Cys or His), where the α-proton is rendered slightly acidic by the adjacent carbonyl, the chiral center in (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is located at the β-carbon. This carbon lacks an adjacent electron-withdrawing carbonyl, making its proton entirely non-acidic. Consequently, aggressive basic cocktails like 2% DBU can be employed without any risk of base-catalyzed epimerization at the stereocenter.
Figure 1: E1cB mechanism of Fmoc deprotection and DBF scavenging in solid-phase synthesis.
Quantitative Comparison of Deprotection Cocktails
To select the optimal conditions for your specific synthesis scale and regulatory environment, consult the comparative data below. For sequences containing multiple β-amino acids, the DBU/Piperazine/NMP cocktail is strictly recommended to disrupt aggregation[4][5].
Table 1: Comparison of Fmoc Deprotection Reagents
| Reagent Cocktail | Solvent | Deprotection Time (per cycle) | DBF Scavenging Efficiency | Aggregation Disruption | Regulatory Status |
| 20% Piperidine | DMF | 2 x 10 min (Extended) | High | Low | Controlled Substance |
| 2% DBU + 5% Piperazine | NMP | 1 x 3 min + 1 x 5 min | Very High | High | Unrestricted |
| 20% 4-Methylpiperidine | DMF | 2 x 10 min (Extended) | High | Low | Unrestricted |
Self-Validating Experimental Protocols
The following protocol utilizes a self-validating feedback loop. By integrating real-time UV monitoring, the system ensures that the sterically hindered Fmoc group is completely removed before the synthesizer proceeds to the next coupling step, thereby eliminating deletion sequences.
Figure 2: Optimized SPPS workflow for β-amino acid Fmoc deprotection and monitoring.
Reagent Preparation: 2% DBU / 5% Piperazine in NMP
Note: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF here due to its superior ability to swell resins and disrupt interchain hydrogen bonding in β-peptides.
-
Weigh 5.0 g of anhydrous Piperazine.
-
Dissolve in 80 mL of peptide-synthesis grade NMP.
-
Add 2.0 mL of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Adjust the final volume to 100 mL with NMP. Store in an amber bottle (stable for ~1 week at room temperature).
Step-by-Step Deprotection Workflow
-
Resin Preparation: Following the successful coupling of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid, wash the peptidyl-resin thoroughly with DMF (5 × 1 min) to remove residual coupling reagents (e.g., HATU/DIPEA).
-
Initial Deprotection: Add 5-10 mL (depending on scale) of the 2% DBU / 5% Piperazine solution to the reaction vessel. Agitate via nitrogen bubbling or mechanical shaking for 3 minutes .
-
Drain and Monitor: Drain the reaction vessel. Route the effluent through an in-line UV-Vis flow cell.
-
Secondary Deprotection: Add a fresh aliquot of the deprotection solution. Agitate for 5 minutes .
-
Validation Loop: Monitor the UV absorbance of the effluent (See Table 2).
-
Pass: If the UV absorbance returns to the baseline, deprotection is complete.
-
Fail: If a broad peak persists, aggregation or steric masking is occurring. Repeat Step 4 until the baseline is achieved.
-
-
Post-Deprotection Wash: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Orthogonal Verification (Optional): Perform a Kaiser Test. A positive result (deep blue resin beads) confirms the presence of the free primary amine at the C3 position.
Analytical Monitoring Parameters
Because the cleavage of the Fmoc group from the hindered β-carbon can be kinetically slow, real-time UV monitoring is the most trustworthy method to validate the protocol[1]. The fluorenyl group and its adducts have distinct chromophores.
Table 2: UV Monitoring Wavelengths for Fmoc Deprotection
| Analyte / Adduct | Wavelength (nm) | Application & Causality | Baseline Implication |
| Dibenzofulvene (DBF) | 304 nm | Standard monitoring. DBF absorbs strongly here. | Complete Fmoc cleavage. |
| DBF-Piperazine Adduct | 312 nm | Used to monitor the efficiency of the scavenging step. | Complete scavenging; no free DBF remaining. |
| Broad Peak (310 nm) | 310 nm | Peak broadening indicates severe on-resin aggregation[1]. | Aggregation disrupted; mass transfer restored. |
Sources
- 1. A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Cleavage Protocol for (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic Acid Peptides from Wang Resin
Introduction & Mechanistic Insights
Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry on Wang resin is the industry standard for generating C-terminal peptide acids[1]. However, the incorporation of highly electron-rich unnatural amino acids, such as (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid (a β3 -homotyrosine derivative), introduces severe chemoselectivity challenges during the final global deprotection and cleavage phase[2].
The Alkylation Threat
The cleavage of peptides from Wang resin requires high concentrations of Trifluoroacetic Acid (TFA) to break the ester linkage, which strictly proceeds via acidolysis. This reaction generates the highly reactive 4-alkoxybenzyl carbocation [3][4]. Simultaneously, the removal of standard side-chain protecting groups (e.g., tert-butyl, trityl) generates additional electrophilic species[5][6].
The 3-methoxyphenyl group on the target β -amino acid is an activated aromatic ring. The methoxy ether acts as a strong electron-donating group (EDG), making the ortho and para positions highly nucleophilic. In the absence of a highly optimized scavenger cocktail, the generated carbocations will undergo rapid electrophilic aromatic substitution (Friedel-Crafts alkylation) on the 3-methoxyphenyl ring, leading to irreversible +56 Da (t-butyl) or +106 Da (Wang linker) adduct impurities[7][8].
Causality of Scavenger Selection
To establish a self-validating and robust cleavage protocol, the scavenger cocktail must outcompete the intramolecular nucleophilicity of the peptide[9][10]. We utilize a modified cleavage cocktail driven by the following mechanistic logic:
-
Phenol (5% v/v): Acts as a sacrificial, highly electron-rich aromatic ring. Because it is structurally similar to the 3-methoxyphenyl group but present in vast molar excess, it effectively intercepts aromatic-seeking electrophiles[5].
-
Triisopropylsilane (TIPS) (2.5% v/v): A potent hydride donor that irreversibly reduces carbocations into unreactive hydrocarbons (e.g., converting the t-butyl cation to isobutane)[5].
-
Water (2.5% v/v): A hard nucleophile that quenches carbocations into stable alcohols[9].
(Note: The N-terminal Fmoc group is completely stable to TFA[11]. If retention of the Fmoc group is desired for downstream fragment condensation, standard 20% piperidine deprotection prior to cleavage must be omitted).
Materials and Reagents
| Reagent | Function | Grade / Purity |
| Trifluoroacetic Acid (TFA) | Primary cleavage acid | Biograde / >99.5% |
| Phenol | Sacrificial aromatic scavenger | ACS Reagent, ≥99% |
| Triisopropylsilane (TIPS) | Hydride donor / Carbocation reducer | >98% |
| Milli-Q Water (H₂O) | Hard nucleophile scavenger | Ultrapure (18.2 MΩ·cm) |
| Dichloromethane (DCM) | Resin swelling/washing solvent | Anhydrous, >99.8% |
| Diethyl Ether | Peptide precipitation | Cold (-20°C), Anhydrous |
Experimental Protocol: Step-by-Step Methodology
Step 1: Resin Preparation and Swelling
-
Transfer the synthesized peptide-Wang resin to a fritted solid-phase extraction (SPE) syringe or a dedicated cleavage vessel.
-
Wash the resin thoroughly with DCM (5 × 5 mL per gram of resin) to remove any residual N,N-Dimethylformamide (DMF). Causality: Residual DMF is basic and will buffer the TFA, drastically reducing cleavage efficiency and yield[5].
-
Dry the resin under a gentle stream of nitrogen or under vacuum for 30 minutes until it is free-flowing.
Step 2: Cleavage Cocktail Formulation
-
Prepare the Modified Reagent Cocktail (TFA/Phenol/TIPS/H₂O - 90:5:2.5:2.5 v/v/v/v) freshly in a glass vial.
-
For 1 gram of peptide-resin, dissolve 0.5 g of solid Phenol in 9.0 mL of TFA.
-
Add 250 µL of TIPS and 250 µL of Milli-Q Water. Vortex the mixture until completely homogenous.
Step 3: Global Cleavage Reaction
-
Add 10 mL of the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Seal the vessel and agitate gently on an orbital shaker for 2.0 hours at room temperature (22–25°C) . Self-Validation Check: The resin beads should turn dark red or purple, indicating the successful generation of the Wang linker carbocation.
Step 4: Filtration and Extraction
-
Filter the cleavage mixture through the frit into a clean 50 mL polypropylene centrifuge tube.
-
Wash the depleted resin with an additional 2 mL of neat TFA to extract any remaining cleaved peptide. Combine the filtrates.
-
Optional: Concentrate the combined TFA filtrate under a gentle stream of nitrogen to approximately 30% of its original volume to enhance precipitation yield.
Step 5: Ether Precipitation and Isolation
-
Add 30–40 mL of ice-cold diethyl ether (-20°C) dropwise to the concentrated TFA filtrate. A white, flocculent precipitate (the crude peptide) will immediately form.
-
Centrifuge the tube at 4,000 × g for 5 minutes at 4°C. Carefully decant the ether supernatant, which contains the scavenged by-products and residual TFA.
-
Resuspend the peptide pellet in 20 mL of fresh cold ether, vortex thoroughly to wash out residual phenol, and centrifuge again. Repeat this washing step two more times.
-
Dry the final peptide pellet under vacuum overnight. The crude peptide is now ready for RP-HPLC purification.
Quantitative Data: Scavenger Optimization
The table below summarizes the critical impact of scavenger selection on the purity of 3-methoxyphenyl-containing peptides cleaved from Wang resin, based on established SPPS kinetic behaviors[10].
| Cleavage Cocktail | Composition (v/v) | Expected Target Purity | Alkylated Impurities | Mechanistic Outcome |
| Reagent A | TFA / H₂O (95:5) | < 40% | > 50% | Severe Wang linker and t-butyl alkylation on the methoxyphenyl ring. |
| Reagent B | TFA / TIPS / H₂O (95:2.5:2.5) | 75–80% | 15–20% | Moderate protection; TIPS alone is insufficient for highly activated aromatics. |
| Modified Cocktail | TFA / Phenol / TIPS / H₂O (90:5:2.5:2.5) | > 95% | < 2% | Optimal; Phenol acts as a sacrificial ring, fully protecting the target peptide. |
Mechanistic Workflow Visualization
Mechanistic pathways of Wang resin cleavage: Carbocation scavenging vs. aromatic alkylation.
References
-
Peptide Chemistry. Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS.[Link]
-
National Institutes of Health (PMC). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.[Link]
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
How to improve coupling efficiency of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid
Target Molecule: (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid Classification: Sterically hindered β3 -homoamino acid derivative
Welcome to the Advanced SPPS Troubleshooting Guide. This resource is designed for researchers and drug development professionals experiencing low coupling yields, truncated sequences, or aggregation when incorporating bulky β -amino acids into peptide backbones.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does this specific β3 -homoamino acid exhibit such poor coupling efficiency compared to standard α -amino acids?
A: The poor coupling efficiency of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is driven by a trifecta of thermodynamic and kinetic barriers:
-
Steric Shielding: The bulky 3-methoxyphenyl group at the γ -position (relative to the activated carbonyl) creates immense steric hindrance. This physical bulk shields the electrophilic center from nucleophilic attack by the resin-bound amine.
-
Entropic Penalty: The additional methylene carbon in the β -amino acid backbone increases the conformational flexibility of the molecule. Forcing this flexible molecule into the highly ordered transition state required for aminolysis incurs a massive entropic penalty, drastically slowing down the reaction rate.
-
On-Resin Aggregation: Peptides containing β -amino acids are notorious for forming stable, intermolecular hydrogen-bonded networks (such as 14-helices or β -sheet-like aggregates) on the solid support. This physical aggregation buries the terminal amine, rendering it inaccessible to the incoming activated ester[1].
Q2: My standard HBTU/DIPEA protocol yields <40% coupling. What is the optimal reagent system?
A: Standard uronium reagents like HBTU or HCTU are insufficiently reactive for highly hindered substrates. You must transition to reagents that form a more reactive intermediate and utilize neighboring-group participation to accelerate the reaction.
-
DIC/OxymaPure: This is the highly recommended system. OxymaPure acts as a potent nucleophile to form an extremely reactive ester. It displays a remarkable capacity to inhibit racemization while delivering impressive coupling efficiencies, often outperforming traditional phosphonium or uronium salts[2].
-
HATU/HOAt: HATU forms an active ester with HOAt. The pyridine nitrogen in HOAt provides a neighboring-group effect, utilizing a hydrogen-bonded transition state to stabilize the intermediate and accelerate aminolysis[3].
-
COMU: A greener, morpholino-based alternative to HATU. COMU provides comparable efficacy for difficult couplings without the explosive hazards associated with benzotriazole derivatives[3].
Q3: Even with HATU, my Kaiser test remains slightly positive. How can I force the reaction to completion?
A: When highly reactive coupling reagents fail, the root cause is almost certainly on-resin aggregation. You must disrupt the microenvironment:
-
Microwave-Assisted SPPS (MW-SPPS): Applying microwave irradiation (typically 70–75°C) provides the kinetic energy required to break the intermolecular hydrogen bonds causing aggregation, significantly improving both coupling and deprotection efficiencies[1]. MW-SPPS is particularly critical for sterically hindered and β -amino acids[4].
-
Chaotropic Solvents: If a microwave synthesizer is unavailable, modify your solvent system. Adding 10-20% DMSO to your N,N-Dimethylformamide (DMF) or using N-Methyl-2-pyrrolidone (NMP) with 0.1 M LiCl acts as a "Magic Mixture" that disrupts the secondary structures of the growing peptide chain.
Part 2: Quantitative Data & Reagent Comparison
The following table summarizes the expected coupling conversion rates for (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid onto a standard Rink Amide resin, demonstrating the necessity of optimized conditions.
| Coupling Condition | Reagents (Equivalents) | Base (Equivalents) | Temp / Time | Estimated Conversion (%) |
| Standard Ambient | HBTU / HOBt (4:4) | DIPEA (8) | 25°C / 60 min | 35 - 45% |
| Optimized Ambient | HATU / HOAt (4:4) | DIPEA (8) | 25°C / 120 min | 70 - 80% |
| Advanced Reagents | DIC / OxymaPure (4:4) | None | 25°C / 120 min | 85 - 90% |
| Microwave-Assisted | DIC / OxymaPure (4:4) | None | 75°C / 15 min | > 98% |
Part 3: Mechanistic and Troubleshooting Workflows
Caption: Mechanistic activation and aminolysis pathway for β³-homoamino acid coupling.
Caption: Workflow for troubleshooting incomplete coupling of sterically hindered β-amino acids.
Part 4: Self-Validating Protocol: High-Efficiency Microwave Coupling
To ensure scientific integrity and prevent the propagation of truncated sequences, this protocol incorporates built-in self-validation checkpoints.
Materials Required:
-
(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid (4.0 equivalents relative to resin loading)
-
OxymaPure (4.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4.0 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) (Peptide synthesis grade)
-
Kaiser Test Kit (Ninhydrin, Phenol, KCN solutions)
Step-by-Step Methodology:
-
Resin Preparation & Deprotection:
-
Swell the peptidyl-resin in NMP for 20 minutes to maximize pore accessibility.
-
Perform Fmoc deprotection using 20% Piperidine in DMF (1 x 3 min, 1 x 10 min).
-
Validation Checkpoint 1: Perform a Kaiser test. A deep blue color confirms the successful generation of free primary amines. (Note: If coupling onto a secondary amine like proline, use the Chloranil test instead).
-
-
Pre-Activation of the β3 -Homoamino Acid:
-
Causality: Pre-activation ensures that the highly reactive Oxyma ester is fully formed before introduction to the resin, minimizing the risk of DIC-induced side reactions (e.g., guanidinylation of the free amine).
-
Dissolve 4.0 eq of the Fmoc- β3 -amino acid and 4.0 eq of OxymaPure in a minimal volume of NMP (approx. 0.1 M concentration).
-
Add 4.0 eq of DIC to the solution. Vortex gently and incubate at room temperature for 2–3 minutes.
-
-
Microwave-Assisted Coupling:
-
Transfer the pre-activated mixture to the reaction vessel containing the resin.
-
Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes [4].
-
Causality: The 75°C thermal energy easily overcomes the entropic barrier of the bulky 3-methoxyphenyl side chain and disrupts any nascent β -sheet formation[1].
-
-
Washing & Self-Validation:
-
Drain the reaction vessel and wash the resin thoroughly with NMP (5 x 1 min) and DCM (3 x 1 min).
-
Validation Checkpoint 2: Perform a Kaiser test.
-
Negative (Yellow/Colorless): Coupling is complete. Proceed to the next synthesis cycle.
-
Positive (Blue/Purple): Do NOT proceed. Steric hindrance has prevented full conversion. Proceed to Step 5.
-
-
Double Coupling with Chaotropic Disruption (If Necessary):
-
If Checkpoint 2 is positive, perform a second coupling. Prepare fresh reagents (4 eq Fmoc-AA, 4 eq HATU, 8 eq DIPEA).
-
Dissolve the reagents in a "Magic Mixture" of NMP containing 10% DMSO .
-
Couple at 75°C for an additional 15 minutes. The DMSO will solvate the hydrophobic aggregates, exposing the unreacted amines.
-
-
Final Validation (Micro-cleavage):
-
To establish absolute trustworthiness before committing to further expensive building blocks, withdraw a few milligrams of resin.
-
Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the exact mass addition of the β3 -homoamino acid without deletion sequences.
-
References
-
Qasem, A. R., et al. Cyclizing Painkillers: Development of Backbone-Cyclic TAPS Analogs. Frontiers in Chemistry (2020). Available at: [Link]
-
El-Faham, A., et al. ChemInform Abstract: Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. ResearchGate (2025). Available at:[Link]
-
Thakkar, A., et al. Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function. ACS Publications (2019). Available at:[Link]
Sources
Troubleshooting incomplete Fmoc deprotection of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering incomplete Fmoc deprotection when incorporating sterically hindered building blocks—specifically (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid —during Solid-Phase Peptide Synthesis (SPPS).
Here, we bypass generic advice and focus on the specific chemical causality, thermodynamic barriers, and self-validating protocols required to resolve this complex synthetic bottleneck.
Root Cause Analysis: The Causality of Failure
To troubleshoot incomplete deprotection of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid, we must first analyze its structural thermodynamics. This molecule is a β3 -homo-amino acid derivative. The failure of standard protocols (e.g., 20% piperidine in DMF)[1] stems from two compounding factors:
-
β -Peptide Aggregation: The additional backbone methylene group in β -amino acids highly favors the formation of stable on-resin secondary structures (such as 14-helices). This induces severe inter-chain hydrogen bonding and resin aggregation, physically shielding the N-terminus from reagents[2].
-
Steric Occlusion: The bulky 4-(3-methoxyphenyl) side chain sits directly adjacent to the Fmoc-protected amine at the 3-position. Fmoc removal proceeds via an E1cB mechanism, where the rate-determining step is the abstraction of the acidic 9-fluorenyl proton by a base[2]. Piperidine ( pKa≈11.1 ) is a bulky secondary amine that struggles to penetrate this sterically congested microenvironment to initiate the abstraction[2].
To overcome this, we must decouple the two steps of the E1cB mechanism: proton abstraction and byproduct scavenging. By introducing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) —a stronger ( pKa≈12.0 ), non-nucleophilic base—we rapidly force the proton abstraction[3],[2]. Because DBU cannot scavenge the resulting dibenzofulvene (DBF) byproduct, a nucleophile like piperidine or piperazine must remain in the cocktail to prevent DBF from re-alkylating the free amine[1],[4].
Mechanistic pathway of Fmoc deprotection via E1cB and subsequent DBF scavenging.
Diagnostic & Resolution Workflow
Do not rely on visually inspecting the resin. Use the following logic tree to systematically eliminate variables and implement the correct chemical intervention.
Decision tree for diagnosing and resolving incomplete Fmoc deprotection in SPPS.
Quantitative Comparison of Deprotection Cocktails
When standard protocols fail, substituting the base cocktail is the most effective thermodynamic solution. The table below summarizes the efficacy of various cocktails for sterically hindered β -amino acids based on kinetic studies[5],[2],[4].
| Deprotection Cocktail | Base Strength ( pKa ) | DBF Scavenger | Efficacy for β -Amino Acids | Relative Deprotection Time |
| 20% Piperidine in DMF | ~11.1 | Piperidine | Low (Prone to deletion sequences) | Baseline ( t1/2 is extended) |
| 2% DBU + 20% Piperidine in DMF | ~12.0 (DBU) | Piperidine | High (Overcomes steric bulk) | Fast |
| 5% Piperazine + 2% DBU in DMF | ~12.0 (DBU) | Piperazine | Very High (Safer alternative) | Very Fast ( t1/2≈7s ) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your synthesis, you must pair an aggressive deprotection protocol with a self-validating analytical method.
Protocol A: Aggregation-Disrupting Deprotection (The DBU Fix)
This protocol utilizes a stronger base to force the E1cB elimination while maintaining a high concentration of scavenger[6],[3].
-
Preparation: Prepare a fresh solution of 2% v/v DBU and 20% v/v Piperidine in peptide-synthesis grade DMF. (Note: NMP can be substituted for DMF if severe aggregation persists, as it is a superior hydrogen-bond disruptor).
-
First Treatment: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 5 minutes .
-
Drain & Repeat: Drain the reaction vessel completely. Add a fresh aliquot of the DBU/Piperidine cocktail and agitate for an additional 10 minutes .
-
Washing: Drain and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of DBU, piperidine, and the DBF-piperidine adduct[7].
Protocol B: UV-Spectroscopic Validation (Self-Validating System)
The Kaiser test is notoriously unreliable for β -amino acids due to steric hindrance preventing the ninhydrin reaction[3],[7]. Instead, quantify the cleaved DBF-piperidine adduct via UV spectroscopy[3],[4].
-
Collection: Collect the entire effluent from the second deprotection step (Step 3 of Protocol A) into a volumetric flask.
-
Dilution: Dilute the effluent to a known volume (e.g., 50 mL) with DMF.
-
Measurement: Blank a UV-Vis spectrophotometer with 2% DBU/20% Piperidine in DMF. Measure the absorbance of your diluted effluent at 301 nm [3].
-
Validation: Calculate the concentration using the Beer-Lambert law ( A=ϵcl ), where ϵ≈7800M−1cm−1 for the DBF-piperidine adduct.
-
Causality Check: If the second deprotection wash yields an absorbance corresponding to >2% of your total resin loading, the first deprotection was incomplete. Repeat the deprotection until the UV absorbance of the effluent drops to near zero.
-
Frequently Asked Questions (FAQs)
Q: Can I just increase the reaction time with standard 20% piperidine instead of using DBU? A: While increasing time (e.g., 2 × 30 mins) or elevating the temperature to 45°C–50°C can help disrupt aggregates[6],[3], prolonged exposure to piperidine increases the risk of base-catalyzed side reactions. If your sequence contains Aspartic acid, extended piperidine exposure will drastically increase aspartimide formation[1],[6]. A rapid, strong-base cocktail (DBU) minimizes the window for these side reactions[2].
Q: My Kaiser test is inconclusive (yellow/brown instead of dark blue). Does this mean deprotection failed? A: Not necessarily. The Kaiser test detects primary amines by forming Ruhemann's purple[7]. However, the bulky 3-methoxyphenyl group on your β -amino acid sterically hinders the approach of the ninhydrin reagent. This often results in a false negative (yellow/brown color) even if the Fmoc group is completely removed[7]. You must rely on Protocol B (UV Monitoring) for accurate validation[3].
Q: Is there a safer alternative to piperidine for this specific troubleshooting step? A: Yes. Piperidine is a controlled substance in many jurisdictions and has a distinct toxicity profile. Recent methodologies have validated that a cocktail of 5% Piperazine and 2% DBU in DMF is not only a safer alternative but actually accelerates the deprotection of difficult, aggregation-prone sequences faster than 20% piperidine[5],[2],[4].
Sources
- 1. renyi.hu [renyi.hu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance when coupling (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid
Technical Support Center: Troubleshooting Steric Hindrance in β -Amino Acid Coupling
Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing chain elongation failures when incorporating (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid —a sterically demanding β3 -homoamino acid derivative.
Mechanistic Overview: The Root of the Problem
Understanding the structural causality behind coupling failures is the first step to overcoming them. (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid features a primary amine at the β -carbon (C3), flanked by a C2-methylene group and a bulky C4-(3-methoxyphenyl) group.
When you attempt to couple the next amino acid onto the deprotected amine of this residue, you face two distinct biophysical barriers:
-
Conformational Shielding: The bulky γ -aryl group restricts the rotational freedom of the β -amine, drastically increasing the activation energy barrier for the incoming acylating agent[1],[2].
-
On-Resin Aggregation: β -amino acids have an extended backbone that is highly prone to forming stable, localized intermolecular hydrogen-bond networks. This aggregation causes the peptide-resin matrix to collapse, physically occluding the reactive amine from your coupling reagents[3].
Diagnostic FAQs
Q1: My Kaiser test is positive after a 2-hour coupling onto the β -amine. Why did standard HBTU/DIPEA fail? A: HBTU generates an OBt active ester, which has only moderate reactivity. The steric bulk of the 3-methoxyphenyl group prevents this moderately reactive ester from accessing the amine. For hindered residues, the activation energy required for aminolysis exceeds what OBt esters can provide at room temperature[4].
Q2: I switched to HATU to force the coupling, but now my peptide chain seems to have permanently terminated. What happened? A: You likely experienced guanidinylation . HATU is a uronium-based reagent. When the target amine is severely sterically hindered, the rate of desired amide bond formation drops below the rate of a competing side reaction: the free β -amine directly attacks the uronium salt of the excess HATU[4]. This forms a stable tetramethylguanidinium byproduct on your peptide chain, permanently capping it and preventing further elongation.
Q3: How do I differentiate between steric hindrance and on-resin aggregation? A: Perform a micro-cleavage and analyze via LC-MS. If you see a mass corresponding to the unreacted peptide, steric hindrance or aggregation is the issue. To isolate aggregation, add a chaotropic salt (e.g., 0.1 M LiCl) to your solvent[3]. Lithium ions coordinate with the peptide backbone amides, disrupting hydrogen bonds. If coupling efficiency drastically improves with LiCl, aggregation was the primary barrier.
Troubleshooting Workflow
To ensure a self-validating system , every step in your workflow must include an in-process control. Do not proceed to the next synthesis cycle without analytical confirmation.
Caption: Workflow for troubleshooting sterically hindered beta-amino acid couplings.
Quantitative Data: Coupling Reagent Selection
Selecting the correct reagent is critical for overcoming the activation energy barrier without causing side reactions. The data below summarizes the optimal choices for hindered β -amino acids.
| Coupling Reagent | Active Ester Generated | Relative Reactivity | Guanidinylation Risk | Recommendation for Hindered β -Amino Acids |
| HBTU / TBTU | OBt | Moderate | High | Not recommended; sluggish kinetics lead to incomplete reactions[4]. |
| HATU | OAt | Very High | High | Good, but requires pre-activation of the amino acid before adding to resin to avoid capping[4]. |
| COMU | Oxyma | Very High | Low | Optimal. Superior solubility and safety profile; highly efficient for Microwave-Assisted Peptide Synthesis (MAPS)[5],[6]. |
| PyAOP | OAt | Very High | None | Excellent for double couplings. Phosphonium reagents cannot cause guanidinylation, allowing for prolonged reaction times[4]. |
Step-by-Step Methodologies
Protocol 1: Microwave-Assisted Pre-Activated Coupling (MAPS)
Causality: Microwave irradiation provides the precise thermal energy required to overcome the high activation energy barrier of the hindered β -amine[7],[8]. Pre-activating the incoming amino acid ensures that the reactive ester is fully formed before it encounters the resin, eliminating the risk of the free amine attacking the coupling reagent itself[4].
Self-Validating Control: Perform a Kaiser test on a few resin beads prior to starting. Ensure a deep blue color confirms the presence of the free β -amine.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (containing the terminal β -amino acid) in DMF for 20 minutes. Drain completely.
-
Pre-Activation (Off-Resin): In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 4.0 equivalents of COMU in a minimal volume of DMF.
-
Base Addition: Add 8.0 equivalents of DIPEA to the vial. Vortex vigorously for exactly 60 seconds to generate the highly reactive Oxyma ester[5].
-
Coupling: Transfer the pre-activated solution immediately to the reaction vessel containing the resin.
-
Microwave Irradiation: Heat the reaction vessel to 75°C for 15 minutes with dynamic mixing (vortex or oscillation)[8]. (Note: If the incoming amino acid is Cys or His, reduce temperature to 50°C for 10 minutes to prevent epimerization[7],[3]).
-
Washing & Verification: Drain the vessel and wash the resin 5x with DMF. Perform a Kaiser test. If colorless/yellow, proceed to deprotection. If slightly blue, proceed to Protocol 2.
Protocol 2: Aggregation Disruption via Chaotropic Double Coupling
Causality: If Protocol 1 leaves trace unreacted amine, the peptide chain has likely aggregated, physically burying the reaction site. We must alter the solvent's dielectric properties and use a phosphonium reagent (PyAOP) that allows for extended coupling times without the risk of guanidinylation[4],[3].
-
Solvent Engineering: Prepare a "Magic Mixture" consisting of DMF / DCM / NMP (1:1:1 v/v/v) containing 0.1 M LiCl . The lithium ions will coordinate with the peptide backbone, breaking intermolecular β -sheets[3].
-
Reagent Preparation: Dissolve 3.0 equivalents of the incoming Fmoc-amino acid and 3.0 equivalents of PyAOP in the chaotropic solvent mixture.
-
Reaction: Add the solution to the resin, followed by 6.0 equivalents of DIPEA.
-
Extended Incubation: Agitate at room temperature for 4 to 6 hours. The lack of uronium salts means the reaction can safely proceed for extended periods without capping the unreacted amines[4].
-
Final Verification: Wash the resin extensively (3x DMF, 3x DCM, 3x DMF) to remove all salts. Perform a final Kaiser test and a micro-cleavage for LC-MS validation.
References[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 1]">https://www.bachem.com[1] Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem. 2]">https://www.benchchem.com[2] Fmoc-POAC:[(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic Acid]: A Novel Protected Spin Labeled .BETA.-Amino Acid for Peptide and Protein Chemistry. ResearchGate. 6]">https://www.researchgate.net[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (via UniUrb). 7]">https://www.uniurb.it[7] Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. 4]">https://pubs.acs.org[4] Peptide Coupling Reagents Guide. Sigma-Aldrich. 8]">https://www.sigmaaldrich.com[8] Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. 3]">https://www.biotage.com[3] Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. https://www.luxembourg-bio.com
Sources
In-Depth Comparison Guide: LC-MS Validation of Peptides Synthesized with (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic Acid
Introduction: The Shift to β -Amino Acid Scaffolds
In modern peptide drug discovery, overcoming poor pharmacokinetic properties—specifically rapid proteolytic degradation—is a primary hurdle. The incorporation of non-canonical β -amino acids is a highly effective strategy to enhance in vivo stability while maintaining or even improving target affinity [2].
(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is a specialized chiral building block. Structurally, it is an Fmoc-protected β3 -homoamino acid featuring a meta-methoxy substituted phenyl ring (analogous to a β -homo-meta-tyrosine derivative). When incorporated into a peptide backbone, the additional methylene ( −CH2− ) group fundamentally alters the local conformational space and hydrogen-bonding network.
This guide provides an objective comparison between peptides synthesized with this specific β -amino acid and those using canonical α -amino acid alternatives (such as L-Phenylalanine or L-Tyrosine(O-Me)). It details the causality behind their divergent behaviors in Solid-Phase Peptide Synthesis (SPPS), Liquid Chromatography-Mass Spectrometry (LC-MS) validation, and proteolytic stability assays.
Mechanistic Comparison: α vs. β -Amino Acids
To understand the analytical and biological differences, we must first examine the structural causality.
Synthesis and Coupling Efficiency
During SPPS, the extra methylene group in the β -amino acid backbone increases the monomer's conformational flexibility prior to coupling. However, the proximity of the bulky 3-methoxyphenyl side chain to the reactive amine creates significant steric hindrance. While canonical α -amino acids couple rapidly using standard activators (e.g., HBTU), the β3 -derivative requires highly reactive uronium salts (like HATU) which form a more efficient OAt-active ester intermediate to drive the acylation forward.
LC-MS Chromatographic Behavior
The insertion of the backbone −CH2− group, combined with the lipophilic 3-methoxy substitution, increases the overall hydrophobic surface area of the peptide. Consequently, in Reversed-Phase Liquid Chromatography (RP-LC), peptides containing this β -amino acid exhibit stronger partitioning into the C18 stationary phase, resulting in predictably longer retention times compared to their α -analogs [1]. Furthermore, during Collision-Induced Dissociation (CID) in MS/MS, the β -peptide bond resists standard fragmentation, often yielding unique spectra characterized by adjacent amide cleavages and a diagnostic loss of ammonia ( NH3 , -17 Da).
Proteolytic Resistance
Proteolytic enzymes (e.g., trypsin, chymotrypsin, pronase) have evolved highly specific active sites that rely on the precise spatial geometry of the α -peptide bond. The extra carbon in the β -amino acid extends the distance between the carbonyl carbon and the nitrogen, misaligning the scissile bond relative to the protease's catalytic triad (e.g., Ser-His-Asp) [2]. This steric clash and geometric distortion render the modified peptide highly resistant to enzymatic cleavage.
Fig 1: Mechanistic comparison of protease recognition between canonical α-peptides and β-modified peptides.
Quantitative Data Summary
The following tables summarize the comparative performance of a model decapeptide synthesized with a canonical α -amino acid (L-Tyr(Me)) versus the target β -amino acid ((R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid).
Table 1: Synthesis & LC-MS Parameters Comparison
| Parameter | Canonical α -Analog (L-Tyr(Me)) | β3 -Modified Analog | Causality / Rationale |
| Optimal Activator | HBTU / DIPEA | HATU / HOAt / DIPEA | Steric hindrance in β -branching requires a more reactive OAt ester. |
| Coupling Time | 30 minutes (Single) | 90 minutes (Double) | Reduced nucleophilicity and steric clash necessitate extended reaction times. |
| LC-MS Retention Time | 4.2 minutes | 5.8 minutes | Extra −CH2− increases hydrophobicity, enhancing C18 column binding [1]. |
| MS/MS Fragmentation | Standard b and y ion series | Altered series; dominant −NH3 loss | β -bond stability forces alternative fragmentation pathways. |
Table 2: Proteolytic Stability (Serum Half-Life Monitored via LC-MS)
| Assay Condition | Canonical α -Analog t1/2 | β3 -Modified Analog t1/2 | Fold Improvement |
| Human Serum (37°C) | 1.5 hours | > 48 hours | > 32x |
| Trypsin Digestion | 15 minutes | Intact after 24 hours | > 96x |
| Pronase Digestion | < 5 minutes | 12 hours | > 144x |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps (e.g., Kaiser tests, internal standards) guarantee that the data generated is artifact-free.
Fig 2: End-to-end workflow from SPPS incorporation of the β-amino acid to LC-MS stability validation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Objective: Achieve >95% coupling efficiency of the sterically hindered β -amino acid.
-
Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min).
-
Validation: Perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of free primary amines.
-
-
Activation & Coupling:
-
Dissolve 0.4 mmol (4 eq) of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid and 0.4 mmol HATU in minimal DMF.
-
Add 0.8 mmol (8 eq) of DIPEA. Stir for 1 minute for pre-activation.
-
Add the mixture to the resin and agitate for 90 minutes at room temperature.
-
-
Self-Validation (Critical Step): Perform a Kaiser test.
-
If colorless/yellow: Coupling is complete. Proceed to the next cycle.
-
If blue/purple: Incomplete coupling due to steric hindrance. Perform a second coupling cycle using DIC/Oxyma Pure for 60 minutes before proceeding.
-
-
Cleavage: Treat the final peptide resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Protocol 2: LC-MS/MS Validation Workflow
Objective: Confirm the exact mass, purity, and sequence of the synthesized β -peptide.
-
System Preparation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF) coupled to a UHPLC system.
-
Self-Validation: Run a blank injection (50% Methanol) to ensure the C18 column (2.1 × 100 mm, 1.7 µm) is free of carryover.
-
-
Sample Preparation: Dissolve the lyophilized peptide in LC-MS grade H2O with 0.1% Formic Acid to a concentration of 10 µM.
-
Chromatography:
-
Mobile Phase A: H2O
- 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 65% B over 15 minutes at a flow rate of 0.3 mL/min.
-
-
MS Acquisition: Operate in positive ESI mode. Acquire intact mass (MS1) and data-dependent MS/MS spectra (CID fragmentation).
-
Data Analysis: Verify the theoretical [M+H]+ and [M+2H]2+ ions. Note the characteristic +14 Da shift (due to the extra CH2 ) compared to the canonical α -analog [1].
Protocol 3: High-Throughput LC-MS Proteolytic Stability Assay
Objective: Quantify the degradation half-life of the peptide in biological matrices.
-
Matrix Preparation: Pre-warm 25% human serum (diluted in PBS, pH 7.4) to 37°C.
-
Internal Standard Addition: Spike the serum with a known, non-degradable internal standard (e.g., a fully substituted β -peptide) at 10 µM.
-
Causality: The internal standard corrects for matrix suppression effects during ESI ionization and variations in extraction efficiency, ensuring quantitative trustworthiness [3].
-
-
Incubation: Add the synthesized peptide to a final concentration of 50 µM. Incubate at 37°C.
-
Time-Course Sampling: At t=0,1,4,8,24,and 48 hours, extract 50 µL aliquots.
-
Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold Acetonitrile containing 1% Trifluoroacetic Acid (TFA).
-
Protein Precipitation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.
-
LC-MS Quantification: Analyze via Multiple Reaction Monitoring (MRM). Plot the ratio of the analyte peak area to the internal standard peak area over time to calculate the half-life ( t1/2 ).
References
-
Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI. Available at:[Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at:[Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. Available at:[Link]
Advanced Structural Comparison and Synthesis Guide: (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid vs. Standard β-Amino Acids
As foldamer research and peptidomimetic drug development advance, the structural nuances of unnatural amino acids dictate the success of novel therapeutics. This guide provides an objective structural and functional comparison between (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid —a sterically hindered β3 -homoamino acid—and standard β -amino acids like β -alanine. By analyzing their conformational propensities and behavior during Solid-Phase Peptide Synthesis (SPPS), we establish a self-validating framework for integrating complex β -residues into functional foldamers.
Molecular Anatomy & Conformational Propensity
(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is the Fmoc-protected, D-configured β -homologue of 3-methoxyphenylalanine (meta-O-methyl-tyrosine). Unlike standard β -alanine, which possesses an unsubstituted, highly flexible aliphatic backbone, this β3 -derivative features a bulky 3-methoxybenzyl side chain directly attached to the β -carbon.
The Causality of Folding: Standard β -alanine acts as a flexible spacer because its backbone dihedral angles ( ϕ , θ , ψ ) face minimal rotational barriers. In stark contrast, the steric bulk of the 3-methoxybenzyl group in our target molecule severely restricts rotation around the C α -C β bond. This torsional restriction forces the backbone into a gauche conformation. When incorporated into oligomeric sequences, this predictable dihedral angle strongly induces the formation of a 1[1]. This foldamer motif is characterized by a robust network of intramolecular hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+2.
Fig 1: Conformational logic of 14-helix induction by sterically hindered β3-amino acids.
Physicochemical & Steric Comparison Data
To objectively evaluate performance, the quantitative and qualitative traits of the target molecule are benchmarked against standard β -amino acid alternatives below.
| Property | (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid | Standard β -Alanine | Standard β3 -Homoalanine |
| Backbone Topology | β3 -substituted | Unsubstituted β -chain | β3 -substituted |
| Side Chain | 3-Methoxybenzyl | None (Hydrogen) | Methyl |
| Steric Hindrance (SPPS) | High (Requires extended double coupling) | Minimal (Standard coupling) | Low to Moderate |
| Secondary Structure Propensity | High (Strong 14-helix inducer) | None (Highly flexible spacer) | Moderate (14-helix inducer) |
| Lipophilicity Contribution | High (Aromatic + Methoxy group) | Low (Highly hydrophilic) | Low (Small aliphatic) |
| Typical Application | Rigid foldamer scaffolds, PPI inhibitors | Flexible linker, spacer | Basic foldamer structural studies |
Solid-Phase Peptide Synthesis (SPPS) Performance & Protocols
The same steric bulk that makes (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid an excellent helix-inducer also makes it notoriously difficult to couple during 2[2]. The 3-methoxybenzyl group physically shields the primary amine, drastically reducing its nucleophilicity compared to the unhindered amine of β -alanine. Standard coupling reagents (e.g., HBTU) often result in incomplete acylation and sequence truncation.
To overcome this, we employ highly reactive uronium salts (HATU) within a strict, self-validating double-coupling workflow.
Self-Validating SPPS Protocol
-
Resin Preparation : Swell the peptidyl-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 10 min).
-
Pre-activation (Critical Step) : Dissolve 4.0 equivalents of the Fmoc- β3 -amino acid and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA.
-
Causality: Pre-activating for exactly 3 minutes ensures the formation of the highly reactive active ester before introduction to the resin. This prevents the coupling reagent from prematurely capping the resin-bound amine (guanidinylation), a common failure mode with hindered amines.
-
-
Primary Coupling : Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours (Note: Standard β -alanine requires only 30 minutes).
-
Validation Checkpoint (Kaiser Test) : Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test on a micro-cleaved resin sample.
-
Negative (Yellow): Coupling is complete. Proceed to Step 5.
-
Positive (Blue/Purple): Coupling is incomplete. Do NOT proceed. Execute a second coupling cycle using DIC/Oxyma to alter the activation mechanism and bypass transition-state steric clashes.
-
-
Capping : Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing the propagation of complex deletion sequences.
Fig 2: Self-validating SPPS workflow for sterically hindered β3-amino acid coupling.
Structural Validation via Circular Dichroism (CD)
Once the β -peptide is synthesized and cleaved, empirical validation of the 14-helix structure is mandatory. Circular Dichroism (CD) spectroscopy provides a definitive, self-validating readout of the 3[3].
CD Spectroscopy Protocol
-
Sample Preparation : Dissolve the purified β -peptide in HPLC-grade Methanol to a final concentration of 50 µM.
-
Causality: Methanol stabilizes the 14-helix hydrogen-bonding network far better than aqueous buffers, which act as hydrogen-bond competitors and can destabilize short foldamer sequences.
-
-
Baseline Validation : Record a blank spectrum of the pure solvent. The system must self-validate by showing a flat baseline (±0.5 mdeg) from 190 to 260 nm before sample introduction.
-
Spectral Acquisition : Scan the sample from 260 nm down to 190 nm at 20°C using a 1 mm pathlength quartz cuvette.
-
Data Interpretation : A successfully folded β3 -peptide will exhibit a characteristic 14-helix signature: a pronounced maximum near 195 nm and a distinct minimum near 214 nm. Conversely, a peptide composed of standard β -alanine will display a random coil signature (a single minimum near 200 nm).
References
-
Structural Similarity between β(3)-Peptides Synthesized from β(3)-Homo-amino Acids or L-Aspartic Acid Monomers. ResearchGate. 1
-
Design, Synthesis, and Functionalization of Dimeric Peptides Targeting Chemokine Receptor CXCR4. ACS Publications. 2
-
Synthesis and Characterisation of Helical β-Peptide Architectures that Contain (S)-β3-HDOPA(Crown Ether) Derivatives. ResearchGate. 3
Sources
A Researcher's Guide to Evaluating the Biological Activity of Novel β-Aryl-γ-aminobutyric Acid Analogs
Introduction: The Quest for Novel GABA-B Receptor Modulators
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the central nervous system (CNS), orchestrating a fine balance of neuronal excitability.[1] Its actions are mediated through two main receptor classes: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] While both are critical, the G protein-coupled GABA-B receptors present a particularly compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. These receptors are implicated in conditions such as spasticity, neuropathic pain, anxiety, and addiction.[1][2][3]
The prototypical GABA-B agonist, baclofen (β-(4-chlorophenyl)-GABA), has been a clinical mainstay for treating spasticity for decades.[3][4][5] Its success has spurred the exploration of a class of structural analogs, β-aryl-γ-aminobutyric acids, including compounds like phenibut (β-phenyl-GABA).[6][7][8] These molecules share a common scaffold but exhibit distinct pharmacological profiles based on the substitution pattern of the aryl ring and their stereochemistry.
This guide focuses on a novel analog, (R)-3-(amino)-4-(3-methoxyphenyl)butanoic acid (the biologically active form of the user-specified Fmoc-protected compound). The Fmoc (fluorenylmethyloxycarbonyl) group is a standard amine-protecting group used during chemical synthesis and must be removed to allow interaction with the biological target.[9][10] We will provide a comprehensive framework for evaluating the biological activity of this and similar analogs. This involves a deep dive into the structure-activity relationships (SAR) of established compounds, detailed experimental protocols for in-vitro characterization, and a guide to interpreting the resulting data. Our objective is to equip researchers and drug development professionals with the necessary tools to systematically assess novel GABA-B receptor modulators.
Part 1: The GABA-B Receptor Signaling Cascade
Understanding the target is paramount. The GABA-B receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits, which is essential for its trafficking to the cell surface and function.[1][11] The GABAB1 subunit is responsible for binding GABA and other orthosteric ligands, while the GABAB2 subunit couples to the intracellular G-protein machinery.[2][11][12]
Upon agonist binding, the receptor undergoes a conformational change that activates associated Gi/o proteins.[1][2] This activation initiates a cascade of downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
-
Modulation of Ion Channels: The dissociated Gβγ subunit complex directly modulates ion channel activity. Presynaptically, it inhibits voltage-gated Ca2+ channels, reducing neurotransmitter release.[1] Postsynaptically, it activates G-protein-coupled inwardly-rectifying K+ (GIRK) channels, leading to membrane hyperpolarization and a slow, prolonged inhibitory postsynaptic potential.[1][11]
// Edges agonist -> receptor [label="Binds"]; receptor -> G_protein [label="Activates"]; G_protein -> G_alpha; G_protein -> G_betagamma; G_alpha -> AC [arrowhead=tee, label="Inhibits"]; G_betagamma -> Ca_channel [arrowhead=tee, label="Inhibits"]; G_betagamma -> K_channel [label="Activates"]; ATP -> AC [style=dashed]; AC -> cAMP [label="Converts"]; Ca_channel -> Ca_influx; K_channel -> K_efflux; } GABA-B receptor signaling pathway.
Part 2: Structure-Activity Relationship (SAR) of Key Analogs
The biological activity of β-aryl-γ-aminobutyric acids is highly dependent on their stereochemistry and the nature of the substituent on the phenyl ring.
-
Stereoselectivity: For both baclofen and phenibut, the biological activity resides almost exclusively in the (R)-enantiomer.[4][6] (R)-phenibut has over 100-fold higher affinity for the GABA-B receptor than its (S)-counterpart.[6] This stereoselectivity underscores the specific conformational requirements of the orthosteric binding site on the GABAB1 subunit.
-
Aryl Substitution: The nature and position of the substituent on the phenyl ring critically influence potency and blood-brain barrier penetration.
-
Baclofen: The electron-withdrawing chlorine atom at the para- (4-) position significantly enhances potency compared to the unsubstituted parent compound.[4][5]
-
Phenibut: Lacks the chloro-substituent, resulting in lower affinity for the GABA-B receptor compared to baclofen.[6][13] However, it also interacts with α2δ subunit-containing voltage-dependent calcium channels, contributing to its complex pharmacological profile.[6]
-
(R)-3-amino-4-(3-methoxyphenyl)butanoic acid: The introduction of a methoxy group at the meta- (3-) position presents an interesting modification. The methoxy group is moderately electron-donating and can alter the molecule's lipophilicity and hydrogen bonding potential within the receptor binding pocket. Its effect on potency and efficacy relative to baclofen and phenibut is a key question to be answered experimentally.
-
Comparative Potency of Known GABA-B Receptor Agonists
| Compound | Target(s) | Binding Affinity (Ki, µM) | Functional Potency (EC50, µM) | Notes |
| GABA | GABA-B, GABA-A | ~0.1-1 | ~1-10 | Endogenous neurotransmitter.[1] |
| (R)-Baclofen | GABA-B | ~0.1 | ~1-5 | Potent and selective agonist.[4][5] |
| (R)-Phenibut | GABA-B, α2δ VDCCs | 92[6] | >30 | Significantly less potent at GABA-B than baclofen.[6][13] |
| (S)-Phenibut | α2δ VDCCs, GABA-B | >1,000[6] | Inactive | Demonstrates the stereoselectivity of the GABA-B receptor.[6] |
Part 3: Experimental Protocols for Evaluating Biological Activity
A systematic evaluation of a novel analog requires a multi-assay approach to build a comprehensive pharmacological profile. The following protocols provide a validated workflow for characterizing compounds like (R)-3-(amino)-4-(3-methoxyphenyl)butanoic acid.
Protocol 3.1: Synthesis and Deprotection
The starting material, (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid, is a protected amino acid. The Fmoc group prevents unwanted reactions at the amine during synthesis but renders the molecule biologically inactive at the GABA-B receptor. It must be removed prior to biological assessment.
-
Dissolution: Dissolve the Fmoc-protected compound in a suitable organic solvent, such as N,N-dimethylformamide (DMF).
-
Deprotection: Add a 20% solution of piperidine in DMF to the reaction mixture.[9] The basicity of piperidine facilitates the removal of the acidic proton on the fluorenyl group, leading to β-elimination and release of the free amine.[9]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until all starting material is consumed (typically 1-2 hours at room temperature).
-
Purification: Remove the solvent and excess piperidine under reduced pressure. The crude product can then be purified using an appropriate method, such as precipitation or silica gel chromatography, to yield the pure, deprotected analog.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Protocol 3.2: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the test analog for the human GABA-B receptor. This assay measures how effectively the compound competes with a known high-affinity radiolabeled ligand.
Causality: A low IC50/Ki value indicates that a low concentration of the test compound is needed to displace the radioligand, signifying high binding affinity for the receptor.
-
Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) overexpressing human GABAB1 and GABAB2 receptors. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (typically 50-100 µg of protein per well).
-
A fixed concentration of a selective GABA-B radioligand antagonist, such as [3H]CGP54626 (e.g., 2-4 nM).[14][15]
-
A range of concentrations of the test analog (e.g., 10-point curve from 1 nM to 100 µM).
-
For non-specific binding (NSB) control wells, add a high concentration of a non-radiolabeled agonist like GABA (e.g., 1 mM).
-
For total binding (B0) control wells, add vehicle instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (B0) - Non-Specific Binding (NSB).
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3.3: [35S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of the test analog. This assay directly measures the first step in the signaling cascade: G-protein activation.[14]
Causality: Agonists stabilize an active receptor conformation, promoting the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.[2][14] An increase in [35S]GTPγS binding is a direct measure of receptor activation.
-
Membrane Preparation: Use the same source of membranes as in the binding assay.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (20-50 µg of protein per well).
-
Assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl2.
-
A range of concentrations of the test analog.
-
A positive control, such as GABA or baclofen.
-
-
Initiation: Add [35S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination & Filtration: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding against the log concentration of the test analog.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect, often expressed as a percentage of the response to a full agonist like GABA).
-
An Emax similar to GABA indicates a full agonist, while a lower Emax suggests a partial agonist. No stimulation indicates a potential antagonist (which would require further testing in the presence of an agonist).
-
Part 4: Comparative Data Analysis and Interpretation
Hypothetical Data Summary for a Novel Analog
| Parameter | (R)-Baclofen (Reference) | Analog: (R)-3-amino-4-(3-methoxyphenyl)butanoic acid | Interpretation |
| Binding Affinity (Ki) | 0.15 µM | 0.45 µM | The analog has a slightly lower but still potent affinity for the GABA-B receptor. |
| Functional Potency (EC50) | 2.5 µM | 5.0 µM | The analog is approximately 2-fold less potent than baclofen in activating the receptor. |
| Functional Efficacy (Emax) | 100% (normalized) | 95% | The analog is a full agonist, capable of eliciting a maximal response similar to baclofen. |
Interpretation of Hypothetical Results:
Based on this hypothetical data, we can conclude that the novel (R)-3-amino-4-(3-methoxyphenyl)butanoic acid is a potent, full agonist at the GABA-B receptor. The meta-methoxy substitution appears to slightly reduce both binding affinity and functional potency compared to the para-chloro substitution of baclofen, but it does not diminish the compound's ability to fully activate the receptor. This profile suggests the compound is a promising candidate for further investigation. It warrants progression to selectivity screening (e.g., against GABA-A receptors and α2δ VDCCs) and subsequent in vivo models of spasticity or neuropathic pain to assess its therapeutic potential.
References
-
Dupuis, D., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
-
Benarroch, E. E. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology, 78(8), 577-583. [Link]
-
Frang, H., et al. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(14), 3133. [Link]
-
Krogsgaard-Larsen, P., et al. (2008). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry, 51(17), 5393-5403. [Link]
-
de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Pin, J. P., & Bettler, B. (2016). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology, 7, 337. [Link]
-
Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. [Link]
-
Geng, Y., et al. (2016). Structural biology of GABAB receptor. Journal of Molecular Biology, 428(19), 3742-3759. [Link]
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de Souza, L. G., et al. (2019). Exploring the Binding Mechanism of GABAB Receptor Agonists and Antagonists through in Silico Simulations. Journal of Chemical Information and Modeling, 60(1), 354-365. [Link]
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Wikipedia contributors. (2026). Phenibut. Wikipedia, The Free Encyclopedia. [Link]
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Martínez-Pascual, S., et al. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 29(7), 1500. [Link]
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Al-Masoudi, N. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 882. [Link]
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Nikolakopoulos, S., et al. (2013). GABAB-Agonistic Activity of Certain Baclofen Homologues. Molecules, 18(8), 9941-9952. [Link]
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Kruger, H. G., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), 584-589. [Link]
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Li, J., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(6), 2519. [Link]
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Legros, H., et al. (2019). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in Psychiatry, 10, 506. [Link]
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Gjoni, T., & Blair, T. (2019). Phenibut (β-Phenyl-γ-Aminobutyric Acid): an Easily Obtainable "Dietary Supplement" With Propensities for Physical Dependence and Addiction. Journal of Clinical Psychopharmacology, 39(2), 169-171. [Link]
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Cassady, K., et al. (2025). Baclofen, a GABAB receptor agonist, impairs motor learning in healthy people and changes inhibitory dynamics in motor areas. bioRxiv. [Link]
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Ziemba, P. M., & Forman, S. A. (2017). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology, 91(4), 386-397. [Link]
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Wikipedia contributors. (2026). Baclofen. Wikipedia, The Free Encyclopedia. [Link]
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Lee, S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41745-41751. [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8141-8143. [Link]
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Maze Engineers. (2018). Phenibut: A Nootropic Needing More Behavioral Studies. [Link]
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Zvejniece, L., et al. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Pharmaceuticals, 17(5), 627. [Link]
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Conformational analysis of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid peptides using 2D NMR
Title: Conformational Analysis of β -Peptides Incorporating (R)-3-Amino-4-(3-methoxyphenyl)butanoic Acid: A 2D NMR Comparison Guide
As a Senior Application Scientist in peptidomimetic drug development, I frequently encounter the challenge of accurately determining the solution-state conformations of non-natural peptides. The incorporation of β -amino acids—specifically building blocks like (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid—introduces an extra methylene carbon into the peptide backbone. This expands the dihedral angle space, allowing these β3 -peptides to fold into highly stable, protease-resistant secondary structures such as 14-helices or β -hairpins[1].
However, proving that a synthesized sequence adopts its intended bioactive conformation requires rigorous analytical validation. This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal techniques and provides a field-proven, self-validating experimental workflow for the structural elucidation of these specific β -peptidomimetics.
Comparative Analysis of Structural Elucidation Techniques
When analyzing the conformation of a β3 -homophenylalanine derivative—such as the deprotected (R)-3-amino-4-(3-methoxyphenyl)butanoic acid residue—researchers typically choose between Circular Dichroism (CD), X-ray Crystallography, and 2D NMR.
While CD is excellent for rapid screening, it only provides a global average of secondary structure[2]. X-ray crystallography offers absolute atomic coordinates but is notoriously difficult for short, flexible β -peptides that resist crystallization[2]. 2D NMR remains the gold standard because it captures the dynamic, physiological conformation of the peptide in solution at atomic resolution[3].
Table 1: Performance Comparison of Structural Analysis Techniques for β -Peptides
| Technique | Resolution Level | Sample State | Primary Advantage for β -Peptides | Critical Limitation |
| 2D NMR (ROESY/TOCSY) | Atomic | Solution (mM) | Captures dynamic, physiological 3D conformations via distance constraints. | Requires high sample concentration; complex spectral overlap. |
| Circular Dichroism (CD) | Global (Secondary) | Solution (µM) | Rapid, high-throughput screening of helical/sheet propensity. | Cannot provide atomic-level 3D coordinates or side-chain rotamers. |
| X-ray Crystallography | Atomic | Solid (Crystal) | Absolute 3D coordinate determination with high precision. | Short, flexible β -peptides frequently fail to form viable crystals. |
| Molecular Dynamics (MD) | Theoretical | In Silico | Predictive modeling of folding pathways and solvent interactions. | Requires experimental data (NMR/CD) to validate simulated ensembles. |
Theoretical Grounding: The Causality of 2D NMR Choices
To achieve scientific integrity in structural biology, we must understand the causality behind our instrumental parameters.
Why ROESY over NOESY? For standard proteins, NOESY (Nuclear Overhauser Effect Spectroscopy) is the default for extracting inter-proton distance constraints. However, short β -peptides (MW < 2000 Da) in methanolic or aqueous solutions tumble at a rate where the molecular correlation time ( τc ) approaches the extreme narrowing limit ( ωτc≈1.12 ). At this transition point, the NOE cross-relaxation rate crosses from positive to negative, often resulting in zero or near-zero cross-peak intensities[4].
To bypass this physical limitation, we utilize ROESY (Rotating-frame Overhauser Effect Spectroscopy) . By applying a spin-lock field, ROESY ensures that cross-relaxation is always positive and non-zero, guaranteeing reliable inter-residue distance constraints regardless of the peptide's tumbling regime[3][4].
The Role of the 3-Methoxyphenyl Handle: The specific inclusion of the 3-methoxyphenyl group in our target β -amino acid is not just for biological targeting; it acts as a powerful NMR handle. The methoxy protons yield a sharp, distinct singlet in the 1 H spectrum. ROESY cross-peaks between this methoxy group and adjacent backbone amides provide critical long-range distance constraints that anchor the 3D structural model.
Self-Validating Experimental Protocol
A robust protocol must be self-validating. We do not proceed to computationally expensive 3D modeling until the raw 1D data proves the existence of a stable fold.
Caption: 2D NMR workflow for β-peptide conformational analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptide in CD 3 OH to a final concentration of 2–5 mM.
-
Causality: Methanol is chosen because it supports and stabilizes the formation of secondary structures (like 14-helices) in short β -peptides, whereas water aggressively competes for hydrogen bonds and often induces denaturation[5].
-
-
1D 1 H NMR & Temperature Coefficients (The Validation Gate): Acquire 1D spectra from 298 K to 328 K in 5 K increments. Calculate the temperature coefficient ( Δδ/ΔT ) for each amide proton.
-
Causality: Amide protons shielded from the solvent by intramolecular hydrogen bonds exhibit low temperature dependence (values > -4 ppb/K). If all amides show high dependence (< -5 ppb/K), the peptide is a random coil, and 2D acquisition is halted.
-
-
2D TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 70–80 ms[4].
-
Causality: This specific mixing time is optimized to transfer magnetization through the entire spin system of the β3 -residue (from NH down to the aromatic side-chain) without excessive relaxation losses, allowing unambiguous intra-residue assignment.
-
-
2D ROESY: Acquire with mixing times of 150 ms and 200 ms[4].
-
Causality: Multiple mixing times ensure that spin diffusion (indirect magnetization transfer) is identified and excluded. We look specifically for sequential Hiβ→Hi+1N and medium-range Hiβ→Hi+3N cross-peaks, which are the definitive hallmarks of a β -peptide 14-helix.
-
Table 2: Standard NMR Acquisition Parameters for β -Peptides
| Experiment | Mixing Time | Scans per Increment | Data Matrix (t2 x t1) | Purpose |
| 1D 1 H | N/A | 64 - 128 | 32K | Assess dispersion, aggregation, and temperature coefficients. |
| 2D TOCSY | 70 ms | 16 - 32 | 2048 x 256 | Intra-residue spin system identification. |
| 2D COSY | N/A | 16 | 2048 x 256 | Identify geminal and vicinal 3J couplings. |
| 2D ROESY | 150, 200 ms | 32 - 64 | 2048 x 256 | Extract inter-residue distance constraints. |
Data Interpretation & Structural Convergence
Once the 2D ROESY spectra are assigned, the cross-peak volumes must be translated into a 3D structural model. This is achieved by integrating the peak volumes and calibrating them to known fixed distances (e.g., geminal protons or aromatic ring protons) using the r−6 dependence of the Overhauser effect[5].
Caption: Logical translation of 2D NMR parameters into 3D structural constraints.
These distances are categorized into upper and lower bounds (Strong: 1.8–2.5 Å, Medium: 1.8–3.5 Å, Weak: 1.8–5.0 Å). Combined with dihedral angle constraints derived from 3JNH−Hα coupling constants, these parameters are fed into Restrained Molecular Dynamics (MD) software[3][5]. Through a process of simulated annealing, the peptide is computationally heated and slowly cooled, forcing it to fold into a conformation that satisfies all experimental NMR constraints, thereby yielding the final, validated 3D ensemble.
Sources
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- 5. researchgate.net [researchgate.net]
(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid proper disposal procedures
Operational and Disposal Guide for (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic Acid
As a Senior Application Scientist, I recognize that the integration of unnatural amino acids like (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid into Solid-Phase Peptide Synthesis (SPPS) workflows requires precision, both at the bench and in waste management. This compound is critical for synthesizing degradation-resistant peptidomimetics and exploring novel chemical space. However, its hydrophobic Fmoc protecting group and aromatic side chain dictate specific handling and disposal protocols to prevent environmental contamination and ensure laboratory safety.
This guide provides a self-validating operational workflow and a rigorously compliant disposal plan grounded in EPA and OSHA standards.
Physicochemical & Hazard Profiling
Understanding the physicochemical nature of this compound is the first step in designing a safe operational and disposal strategy. The Fmoc (Fluorenylmethyloxycarbonyl) group provides excellent acid stability but renders the molecule highly hydrophobic, meaning it will persist in aqueous environments if improperly disposed of [1].
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Characteristic / Classification | Operational Causality & Mitigation |
| Solubility | High in DMF, DCM, DMSO; Insoluble in water. | Dictates the use of organic solvent waste streams. Aqueous disposal will cause precipitation and pipe blockages. |
| Stability | Stable under standard conditions; Base-labile. | Must be stored away from amines and moisture to prevent premature deprotection. |
| Toxicity | Not classified as highly hazardous (DOT/IATA). | While acute toxicity is low, its environmental persistence requires RCRA-compliant incineration [2]. |
| OSHA HazCom | Skin/Eye Irritant (Category 2). | Mandates the use of nitrile gloves, safety goggles, and handling within a fume hood [3]. |
Operational Plan: Self-Validating SPPS Workflow
To build trust in your synthesis, every step must be self-validating. The following protocols ensure efficient coupling of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid while minimizing the generation of hazardous byproducts.
Protocol A: Activation and Coupling
Causality: The steric bulk of the 3-methoxyphenyl group can hinder coupling kinetics. We utilize HATU as a coupling reagent because its 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is highly reactive, driving the amidation forward without epimerizing the delicate (R)-stereocenter.
-
Resin Preparation: Swell the target peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area.
-
Activation: In a clean vial, dissolve 3.0 equivalents of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid and 2.9 equivalents of HATU in a minimal volume of anhydrous DMF.
-
Base Addition: Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA). Note: DIPEA is chosen over stronger bases to prevent premature cleavage of the Fmoc group.
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60–90 minutes.
-
Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow color indicates complete coupling (no free amines). A blue color indicates incomplete coupling, necessitating a second coupling cycle before proceeding.
Protocol B: Fmoc Deprotection
Causality: Fmoc removal occurs via a base-catalyzed β -elimination mechanism. We use 20% piperidine in DMF because piperidine acts as both the base to initiate elimination and the scavenger to trap the highly reactive dibenzofulvene byproduct, preventing it from alkylating the peptide chain[4].
-
Reagent Addition: Add 20% piperidine in DMF to the coupled resin.
-
Agitation: Agitate for 5 minutes, drain into the Non-Halogenated Waste container, and repeat for an additional 10 minutes.
-
Self-Validation (UV Monitoring): Collect the drained deprotection solution and measure its UV absorbance at 301 nm. The concentration of the dibenzofulvene-piperidine adduct directly quantifies the deprotection efficiency, validating that the step is complete.
Waste Segregation & Disposal Procedures
Under the Resource Conservation and Recovery Act (RCRA), laboratories are subject to "cradle-to-grave" tracking of chemical waste [2]. Because SPPS utilizes large volumes of solvents, improper mixing of waste streams can lead to dangerous exothermic reactions or exorbitant disposal costs.
Table 2: Waste Stream Segregation & Disposal Routing
| Waste Stream | Contents | Disposal Routing & RCRA Compliance |
| Non-Halogenated Liquid | DMF, Piperidine, DIPEA, unreacted amino acid, dibenzofulvene adducts. | Collect in a dedicated, clearly labeled HDPE carboy. Route to a licensed facility for fuel blending or incineration. |
| Halogenated Liquid | Dichloromethane (DCM) washes, TFA cleavage cocktails. | CRITICAL: Keep strictly separate from non-halogenated waste. Route to specialized high-temperature incineration. |
| Solid Waste (Hazardous) | Used resins, heavily contaminated vials, bulk unused amino acid. | Double-bag in transparent, leak-proof containers. Label as "Hazardous Solid Organic Waste" for incineration. |
| Solid Waste (Non-Haz) | Lightly soiled gloves, paper towels, outer packaging. | Dispose of in standard laboratory biohazard or municipal solid waste, pending local EHS approval. |
Step-by-Step Disposal Execution:
-
Labeling: Ensure all waste containers are labeled according to the OSHA Hazard Communication Standard (HazCom), explicitly listing all chemical constituents and their approximate percentages [3].
-
Containment: Store liquid waste carboys in secondary containment trays to capture accidental spills. Use vented caps for liquid streams containing TFA or carbonates to prevent pressure buildup.
-
Spill Response: In the event of a dry powder spill of the amino acid, do not use water. Sweep up the powder using a static-free brush, place it in a hazardous solid waste container, and wipe the area with a DMF-soaked cloth (disposing of the cloth in solid waste).
-
Final Disposal: Never discharge Fmoc-amino acids or SPPS solvents into municipal wastewater. Coordinate with your institutional Environmental Health and Safety (EHS) office for pickup by an EPA-licensed waste management contractor.
Waste Disposal Decision Logic
To streamline laboratory operations and ensure compliance, follow the decision tree below when disposing of materials associated with this compound.
Decision workflow for segregating and disposing Fmoc-amino acid waste streams.
References
A Researcher's Guide to the Safe Handling of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals: A detailed protocol for the safe handling, use, and disposal of (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid to ensure laboratory safety and experimental integrity.
Understanding the Risks: Hazard Identification
The primary hazards associated with (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid are related to its physical form as a powder.[4] Inhalation of fine dust can cause respiratory tract irritation, while skin and eye contact may also lead to irritation.[2][5] Although not classified as a hazardous substance, it is prudent to handle it with the same care as any laboratory chemical to minimize exposure.[5]
Essential Protection: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against direct contact and inhalation.[5][6]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7] | Protects eyes from airborne dust particles and accidental splashes.[4][7] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber).[7] | Prevents direct skin contact.[7] Contaminated gloves should be disposed of immediately after handling.[5] |
| Skin & Body Protection | Standard laboratory coat. | Protects skin and personal clothing from accidental spills and contamination.[5][7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 dust respirator).[5][7] | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5] |
PPE Workflow: A Critical Sequence
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: The recommended sequence for donning and doffing PPE to minimize exposure.
Safe Handling: An Operational Plan
A structured operational plan ensures that (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is handled safely and effectively throughout the experimental process.
Engineering Controls:
-
Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.[8][9] This minimizes the risk of inhaling dust particles.[4]
-
Safety Stations: Ensure that eyewash stations and safety showers are easily accessible.[7]
Handling Protocol:
-
Preparation: Before beginning work, ensure all necessary PPE is worn correctly.[7] The workspace should be clean and uncluttered.
-
Weighing and Transfer: To minimize dust formation, handle the compound gently.[10] Avoid creating dust clouds during transfer.[7]
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.[7]
-
Decontamination: After handling, thoroughly clean the work area and any equipment used.[7]
In Case of Emergency: First Aid and Spill Response
Prompt and correct action is vital in the event of an accidental exposure or spill.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air.[11] If breathing is difficult, seek medical attention.[10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing.[10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes.[5][10] Seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water.[11] Do not induce vomiting.[10] Seek immediate medical attention.[11] |
Spill Response Workflow
Caption: A stepwise guide for responding to a chemical spill.
Spill Cleanup:
-
Small Spills: Gently sweep up the material and place it in a suitable container for disposal.[2]
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.[12]
-
Cleaning: After the material has been collected, clean the spill area with a damp cloth.[5]
Responsible Disposal: A Final, Crucial Step
Proper disposal of unused (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid and contaminated materials is essential for environmental and laboratory safety.
-
Solid Waste: Unused or expired solid compound and any contaminated disposable materials (e.g., gloves, weighing papers) should be placed in a clearly labeled, sealed container for solid chemical waste.[5]
-
Liquid Waste: Solutions containing the compound and other solvents should be collected in a labeled, sealed container for liquid chemical waste.[5]
-
Regulatory Compliance: All disposal must be in accordance with local, regional, and national regulations.[7][12] Do not dispose of this chemical down the drain.[12]
By adhering to these detailed procedures, researchers can confidently and safely utilize (R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid in their vital work, ensuring a secure laboratory environment for all.
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- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
